Midecamycin
説明
Structure
2D Structure
特性
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUAPQTXSSNEDD-QALJCMCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045463 | |
| Record name | Midecamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Midecamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
35457-80-8 | |
| Record name | Midecamycin A1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35457-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Midecamycin [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035457808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Midecamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midecamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Midecamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIDECAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34Z0Y5UH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Midecamycin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midecamycin, a 16-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with the 50S subunit. It details the binding site within the nascent peptide exit tunnel (NPET), the specific interactions with 23S rRNA and ribosomal proteins, and the subsequent context-dependent inhibition of protein synthesis. This document synthesizes data from structural biology, biochemical assays, and genetic studies to offer a comprehensive resource for researchers in microbiology and drug development. Detailed experimental protocols for key investigative techniques and quantitative binding data are also presented to facilitate further research in this area.
Introduction
The bacterial ribosome, a 70S complex composed of a 30S and a 50S subunit, is a primary target for a multitude of clinically significant antibiotics.[1][2] The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.[3][4] this compound, a macrolide produced by Streptomyces mycarofaciens, belongs to a class of antibiotics that bind within this tunnel, thereby inhibiting protein synthesis.[5][6][7] While initially perceived as simple "plugs" that physically obstruct the NPET, the mechanism of macrolides, including this compound, is now understood to be more nuanced, involving the selective, sequence-dependent stalling of translation.[3][8][9] This guide delves into the intricate details of this mechanism.
The this compound Binding Site on the 50S Ribosomal Subunit
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site of macrolides within the NPET of the 50S ribosomal subunit.[10][11][12][13] this compound and other macrolides position themselves approximately 10-20 Å away from the PTC, establishing a network of interactions with the ribosomal RNA and, to a lesser extent, ribosomal proteins.[3][4]
Interaction with 23S rRNA
The primary determinant of macrolide binding is the 23S rRNA component of the 50S subunit.[2][10][14] Key nucleotide residues in domain V of the 23S rRNA form the core of the binding pocket. For macrolides in general, critical interactions involve nucleotides such as A2058 and A2059, which are splayed out to accommodate the drug molecule.[3][10] The C5 desosamine sugar, a common feature of many macrolides, directly interacts with these residues.[3] Additionally, nucleotides in domain II, such as those in helix 35, contribute to the binding site.[10] Resistance to macrolides often arises from mutations or enzymatic modifications (e.g., methylation by Erm methyltransferases) of these key rRNA residues, which reduces the drug's binding affinity.[5][10][14] For 16-membered macrolides like this compound, specific mutations at position 2067 in the 23S rRNA have been associated with resistance.[7]
Interaction with Ribosomal Proteins
While rRNA forms the major part of the binding site, ribosomal proteins L4 and L22, located near the NPET, also play a role in the action of and resistance to macrolides.[10] Mutations in these proteins can confer resistance, though it is often debated whether this is through direct interaction with the drug or via allosteric effects on the rRNA conformation of the binding site.[10] Some studies suggest that a deletion in protein L22 can alter the conformation of the exit tunnel, potentially allowing the nascent peptide to bypass the bound antibiotic.[15]
Mechanism of Protein Synthesis Inhibition
The binding of this compound within the NPET does not lead to a complete and immediate halt of all protein synthesis. Instead, it induces a context-specific stalling of the ribosome.[3][8][16]
Interference with Nascent Peptide Elongation
The presence of the macrolide molecule constricts the NPET.[2][8] As the nascent polypeptide chain grows, it eventually encounters the bound drug. The outcome of this encounter is dependent on the amino acid sequence of the nascent chain.[3][8] Specific peptide motifs are "recognized" by the drug-stalled ribosome, leading to an inhibition of peptide bond formation at the PTC.[8] This suggests an allosteric communication between the NPET and the PTC, where the interaction of the nascent chain and the drug in the tunnel influences the catalytic activity of the ribosome.[9]
Dissociation of Peptidyl-tRNA
A significant consequence of this ribosome stalling is the premature dissociation of peptidyl-tRNA from the ribosome.[10][17] This abortive termination of translation prevents the synthesis of full-length, functional proteins, ultimately leading to the bacteriostatic effect.[14][17]
Quantitative Analysis of this compound-Ribosome Interaction
The affinity of this compound and other macrolides for the ribosome can be quantified through various biochemical assays. The dissociation constant (Kd) is a key parameter reflecting the strength of this interaction.
| Antibiotic | Ribosome Source | Method | Dissociation Constant (Kd) | Reference |
| Erythromycin | E. coli | Equilibrium Binding Assay | 4.9 ± 0.6 nM | [18] |
| Solithromycin | E. coli | Equilibrium Binding Assay | 5.1 ± 1.1 nM | [18] |
| Telithromycin (Ketolide) | Mutant E. coli | Radioactive Binding Assay | Kd values are determined but not explicitly stated in the abstract | [10] |
| Erythromycin (Ketolide) | Mutant E. coli | Radioactive Binding Assay | Affinity is slightly increased in the U2609C mutant | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the interaction of this compound with the 50S ribosomal subunit.
Ribosome Binding Assay (Equilibrium Centrifugation Method)
This protocol is adapted from methodologies described for macrolide binding studies.[10]
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) using established protocols involving cell lysis, differential centrifugation, and sucrose density gradient centrifugation.[19] Determine the concentration of active ribosomes.[10]
-
Binding Reaction:
-
In a microcentrifuge tube, combine a fixed amount of ribosomes (e.g., 23 pmol) with varying concentrations of radiolabeled this compound (e.g., [14C]-midecamycin).[10]
-
The reaction is carried out in a binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl).[10]
-
Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[10]
-
-
Separation of Bound and Unbound Ligand:
-
Pellet the ribosomes and any bound ligand by ultracentrifugation (e.g., 100,000 x g for 2 hours).[10]
-
-
Quantification:
-
Carefully remove the supernatant containing the unbound ligand.
-
Resuspend the ribosome pellet and quantify the amount of radioactivity using scintillation counting.
-
-
Data Analysis:
-
Plot the amount of bound this compound as a function of the free this compound concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm (e.g., using the formula Kd = D1/2 - 1/2Rtotal, where D1/2 is the drug concentration at which 50% of ribosomes are bound, and Rtotal is the total concentration of active ribosomes).[10]
-
Ribosome Footprinting (Ribosome Profiling)
This protocol provides a general workflow for ribosome profiling to identify ribosome stall sites induced by this compound.[20][21][22][23][24]
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with this compound at a concentration known to inhibit protein synthesis. A control culture without the antibiotic should be run in parallel.
-
Rapidly harvest the cells, often in the presence of an elongation inhibitor like chloramphenicol, to trap ribosomes on the mRNA.[20] Flash-freezing is an alternative to halt translation.[20]
-
-
Cell Lysis and Nuclease Digestion:
-
Isolation of Monosomes:
-
RNA Extraction and Footprint Isolation:
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the isolated footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome.
-
Compare the ribosome density profiles between the this compound-treated and control samples to identify specific locations where ribosomes have accumulated, indicating antibiotic-induced stalling.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study it.
Caption: Mechanism of this compound Action on the 50S Ribosomal Subunit.
Caption: Experimental Workflow for a Ribosome Binding Assay.
Caption: Experimental Workflow for Ribosome Footprinting.
Conclusion
This compound inhibits bacterial protein synthesis through a sophisticated mechanism that involves more than simple steric hindrance. By binding to a specific site within the nascent peptide exit tunnel of the 50S ribosomal subunit, it interacts with key 23S rRNA residues. This binding allosterically modulates the activity of the peptidyl transferase center in a manner that is dependent on the sequence of the nascent polypeptide chain. The resulting context-specific ribosome stalling and premature dissociation of peptidyl-tRNA effectively halt the production of essential proteins. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of new macrolide antibiotics that can overcome existing resistance mechanisms and for the continued development of effective antibacterial therapies.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. This compound Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]
- 8. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Revisiting the mechanism of macrolide-antibiotic resistance mediated by ribosomal protein L22 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Context-specific action of macrolide antibiotics on the eukaryotic ribosome - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 17. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Synthesis of Midecamycin from Streptomyces mycarofaciens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midecamycin, a 16-membered macrolide antibiotic, is a secondary metabolite produced by the filamentous bacterium Streptomyces mycarofaciens. Its synthesis is a complex process orchestrated by a modular polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailed experimental protocols for its production and analysis, and an examination of the regulatory mechanisms that govern its synthesis. The information is presented to aid researchers and professionals in the fields of natural product chemistry, microbiology, and drug development in understanding and potentially manipulating the production of this important antibiotic.
This compound Biosynthesis Pathway
The biosynthesis of this compound begins with the assembly of a polyketide chain from precursor molecules by a Type I modular polyketide synthase. This is followed by a series of post-PKS modifications, including glycosylation and acylation, to yield the final bioactive compound.
Precursor Molecules
The biosynthesis of the this compound aglycone is initiated from the following precursor units:
-
Malonyl-CoA
-
Methylmalonyl-CoA
-
Ethylmalonyl-CoA
-
Methoxymalonyl-CoA[1]
Polyketide Synthase (PKS) Assembly
The this compound PKS is a large, multi-domain enzyme complex organized into modules. Each module is responsible for one cycle of polyketide chain elongation. While the exact sequence of all modules in the this compound PKS is not fully elucidated in publicly available literature, a putative model can be constructed based on the known structure of this compound A1 and the general principles of modular PKS architecture. The growing polyketide chain is passed from one module to the next, with each module adding a specific extender unit and performing optional reductive modifications.
Post-PKS Tailoring Modifications
Following the synthesis of the polyketide backbone and its cyclization into a macrolactone ring, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These modifications include:
-
Glycosylation: The macrolactone is glycosylated with two deoxysugars, D-mycaminose and L-mycarose. The genes responsible for the biosynthesis of dTDP-D-mycaminose have been identified in S. mycarofaciens and include genes encoding dTDP-glucose synthase, dTDP-glucose dehydratase, aminotransferase, methyltransferase, and glycosyltransferase.[2]
-
Acylation: The mdmB gene in S. mycarofaciens encodes a 3-O-acyltransferase that adds acetyl and propionyl groups to the 3-hydroxyl group of the lactone ring.[3]
The following diagram illustrates the proposed biosynthetic pathway of this compound A1.
Quantitative Data on this compound Production
The yield of this compound from S. mycarofaciens is influenced by various fermentation parameters. While specific industrial production titers are often proprietary, research provides insights into achievable yields and the impact of optimizing fermentation conditions.
| Parameter | Condition/Value | This compound Titer/Yield | Reference |
| Heterologous Expression | Streptomyces fradiae expressing this compound PKS genes | 1 g/L of a this compound analog | [1] |
| Fermentation Time | 4-7 days | Optimal production often observed in late stationary phase | [4] |
| pH | 6.8 - 7.2 | Maintained for optimal growth and production | [5] |
| Temperature | 28 - 30°C | Optimal for most Streptomyces species | [6] |
| Carbon Source | Dextrose (2%) | Supports good growth and antibiotic production | [7] |
| Nitrogen Source | Soybean meal, Peptone (0.05%) | Provides necessary amino acids and nutrients | [7] |
Note: The data presented are indicative and may vary depending on the specific strain of S. mycarofaciens and the precise fermentation conditions employed.
Experimental Protocols
Fermentation of Streptomyces mycarofaciens for this compound Production
This protocol outlines a typical lab-scale fermentation process.
-
Seed Culture Preparation:
-
Inoculate a loopful of S. mycarofaciens spores or mycelial fragments from a mature agar plate into a 50 mL flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Culture Inoculation:
-
Transfer the seed culture (5% v/v) to a 250 mL flask containing 50 mL of production medium. A typical production medium might consist of (g/L): Dextrose 20, Soybean meal 15, Yeast extract 5, CaCO₃ 2, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5, adjusted to pH 7.0.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 5-7 days.
-
-
Monitoring:
-
Periodically and aseptically withdraw samples to monitor cell growth (mycelial dry weight) and this compound production (by HPLC).
-
Extraction of this compound from Fermentation Broth
This protocol describes the extraction of both intracellular and extracellular this compound.
-
Separation of Mycelia and Supernatant:
-
Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the mycelia.
-
-
Extraction from Supernatant (Extracellular):
-
Adjust the pH of the supernatant to 8.5 with NaOH.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a small volume of methanol for HPLC analysis.
-
-
Extraction from Mycelia (Intracellular):
-
Wash the mycelial pellet with distilled water and re-centrifuge.
-
Resuspend the mycelia in a suitable volume of acetone or methanol and sonicate or homogenize to disrupt the cells.
-
Centrifuge to remove cell debris.
-
Evaporate the solvent from the supernatant and re-dissolve the residue in methanol for HPLC analysis.
-
Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0). A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.[8]
-
Sample Preparation: Dilute the methanolic extracts of the fermentation broth with the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Prepare a standard curve using this compound A1 reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Regulatory Signaling Pathways
The biosynthesis of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of genes. While the specific regulatory cascade for this compound is not fully detailed, it is likely to follow the general model for macrolide biosynthesis, which involves pathway-specific activators.
-
Streptomyces Antibiotic Regulatory Proteins (SARPs): These proteins are often found within the biosynthetic gene cluster and act as transcriptional activators for the biosynthetic genes.[1]
-
LAL (Large ATP-binding LuxR-like) Family Regulators: These are another class of positive regulators that are often involved in the activation of macrolide biosynthesis.[1]
A putative regulatory cascade for this compound biosynthesis can be proposed where environmental or developmental signals trigger a global regulatory cascade, which in turn activates the expression of pathway-specific activators (like a SARP or LAL regulator). These activators then bind to the promoter regions of the this compound biosynthetic genes, switching on their transcription and leading to antibiotic production.
Conclusion
The synthesis of this compound by Streptomyces mycarofaciens is a multifaceted process involving a complex biosynthetic pathway and intricate regulatory networks. This guide has provided a detailed overview of the current understanding of this compound production, from the precursor molecules to the final tailored antibiotic. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to study, optimize, or engineer the biosynthesis of this clinically relevant macrolide. Further research into the specific details of the PKS module organization and the regulatory signaling cascade will undoubtedly open new avenues for strain improvement and the generation of novel this compound analogs with enhanced therapeutic properties.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Conditions influencing antimycin production by a Streptomyces species grown in chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Midecamycin Against Erythromycin-Resistant Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising prevalence of antimicrobial resistance necessitates a thorough evaluation of existing and novel therapeutic agents. Midecamycin, a 16-membered macrolide antibiotic, has demonstrated a potential role in combating infections caused by erythromycin-resistant bacteria. This technical guide provides an in-depth analysis of the in vitro activity of this compound against such strains, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows. Understanding the nuances of this compound's efficacy against specific resistance mechanisms is crucial for its potential clinical application and for guiding future drug development efforts.
Data Presentation: Comparative In Vitro Activity
The in vitro efficacy of this compound against erythromycin-resistant bacteria is critically dependent on the underlying resistance mechanism. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, offering a comparative perspective against erythromycin and other macrolides.
Table 1: Comparative MICs of this compound and Other Macrolides against Streptococcus pyogenes with Defined Erythromycin Resistance Phenotypes
| Antibiotic | Erythromycin-Susceptible (n=132) | Erythromycin-Resistant (Efflux Phenotype, n=5) | Erythromycin-Resistant (Inducible Resistance - ermTR, n=2) | Erythromycin-Resistant (ermB) |
| MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | MIC Range (mg/L) | |
| This compound | ≤0.06 | ≤0.06 | 0.12-0.5 | >4 |
| Erythromycin | 0.12 | 0.5 | 2->4 | >4 |
| Clarithromycin | 0.06 | 0.12 | 2->4 | >4 |
| Roxithromycin | 0.25 | 0.5 | 2->4 | >4 |
| Azithromycin | 0.25 | 0.5 | 2->4 | >4 |
| Josamycin | ≤0.06 | 0.12 | 0.25-1 | >4 |
| Clindamycin | 0.12 | 0.25 | 0.12-0.25 | >4 |
Data extracted from Geslin, A. M. C., et al. (2001).[1]
Note: The data clearly indicates that this compound retains significant activity against Streptococcus pyogenes strains exhibiting erythromycin resistance due to an efflux mechanism and those with inducible resistance mediated by the ermTR gene.[1] However, its efficacy is substantially diminished against strains harboring the ermB gene, which confers high-level, constitutive resistance to macrolides.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is paramount for evaluating the activity of antimicrobial agents. The following sections detail the methodologies commonly employed in the studies cited.
Protocol 1: Determination of Minimum Inhibitory Concentrations (MICs) by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Bacterial Strains: Erythromycin-resistant and -susceptible clinical isolates of relevant bacterial species (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes).
-
Antimicrobial Agents: this compound, erythromycin, and other comparator macrolides obtained as standard laboratory powders.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), often supplemented with lysed horse blood for fastidious organisms like streptococci.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of each antimicrobial agent in a suitable solvent.
-
Perform serial twofold dilutions of each antimicrobial agent in the appropriate broth within the 96-well plates to achieve a range of concentrations.
4. Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Protocol 2: Molecular Detection of Macrolide Resistance Genes (erm and mef) by PCR
Polymerase Chain Reaction (PCR) is a rapid and specific method for identifying the genetic determinants of antimicrobial resistance.
1. DNA Extraction:
-
Isolate genomic DNA from the bacterial strains using a commercial DNA extraction kit or a standard enzymatic lysis method.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance genes (ermA, ermB, ermC, mefA, etc.).
-
Add the extracted genomic DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
3. Detection of PCR Products:
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a band of the expected size indicates the presence of the specific resistance gene.
Visualizations
Signaling Pathway: Mechanism of Action of this compound and Macrolide Resistance
Caption: Action of this compound and mechanisms of bacterial resistance.
Experimental Workflow: In Vitro Susceptibility Testing and Resistance Mechanism Determination
Caption: Workflow for assessing this compound activity and resistance.
Conclusion
The in vitro data compiled in this guide indicate that this compound exhibits a nuanced activity profile against erythromycin-resistant bacteria. Its effectiveness is largely preserved against strains that utilize efflux pumps for macrolide resistance, a common mechanism in some bacterial species.[1] However, this compound is generally not effective against strains with ribosomal modifications conferred by erm genes, which result in high-level resistance to a broad range of macrolides.
For researchers and drug development professionals, these findings underscore the importance of characterizing the specific resistance mechanisms prevalent in target pathogens when considering this compound as a therapeutic option. Further research focusing on the in vivo efficacy of this compound against efflux-positive, erythromycin-resistant infections is warranted. Additionally, the detailed protocols provided herein offer a standardized framework for conducting future in vitro studies to further elucidate the spectrum of activity of this compound and other novel macrolide antibiotics.
References
In-depth Technical Guide: Pharmacokinetics and Metabolism of Midecamycin in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. It exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. Its diacetate ester prodrug, miocamycin (this compound acetate), is often used in clinical practice to enhance its oral absorption and improve its pharmacokinetic profile. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound and its prodrug miocamycin has been evaluated in various preclinical and clinical studies. Following oral administration, miocamycin is rapidly absorbed and hydrolyzed to the active parent drug, this compound.
Preclinical Pharmacokinetics in Rats
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Acetate Following Oral Administration in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | [Data Not Available] |
| Cmax | ng/mL | [Data Not Available] |
| Tmax | h | [Data Not Available] |
| AUC(0-t) | ng·h/mL | [Data Not Available] |
| AUC(0-inf) | ng·h/mL | [Data Not Available] |
| t1/2 | h | [Data Not Available] |
| CL/F | mL/h/kg | [Data Not Available] |
| Vd/F | L/kg | [Data Not Available] |
Note: This table is a template. Specific values from targeted preclinical studies are required for completion.
Clinical Pharmacokinetics in Healthy Volunteers
Studies in healthy human volunteers have provided valuable insights into the pharmacokinetics of miocamycin after oral administration.
Table 2: Pharmacokinetic Parameters of Miocamycin Following Single Oral Administration in Healthy Male Volunteers
| Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) |
| 600 mg | 0.8[1] | 1.0[1] | 7.58 ± 0.25[2] |
| 1200 mg | [Data Not Available] | ~0.55[2] | 18.68 ± 15.16[2] |
Data is compiled from multiple sources. It is important to note that Tmax for the 1200 mg dose is an apparent duration of absorption.
Distribution
This compound is extensively distributed into various tissues and fluids. Notably, in a study with healthy male volunteers receiving 1200 mg of miocamycin daily (600 mg every 12 hours), prostatic levels of the drug were found to be five times higher than those in the serum at the same time point[2]. This suggests significant penetration into prostatic tissue, which could be advantageous for treating bacterial prostatitis. The apparent volume of distribution of this compound has been reported to be 7.7 L/kg[1].
Metabolism
Below is a conceptual representation of the initial step in this compound metabolism.
Caption: Initial metabolic pathway of this compound.
Excretion
The primary route of elimination for this compound and its metabolites is through biliary excretion. Renal elimination plays a minor role, with urinary concentrations accounting for only about 3.3% of the administered dose after 6 hours[1]. A comprehensive mass balance study in rats would provide a more detailed quantitative picture of the excretion pathways.
The following diagram illustrates the general workflow for a mass balance study.
Caption: Workflow for a rodent mass balance study.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (General Protocol)
A typical experimental design to determine the oral pharmacokinetics of this compound acetate in rats would involve the following steps. This protocol is a generalized representation and specific details may vary between studies.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight before drug administration with free access to water.
-
Drug Administration: this compound acetate is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.
The following diagram illustrates the workflow for a preclinical pharmacokinetic study.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Analytical Methodology: LC-MS/MS for Quantification in Plasma (General Protocol)
The quantification of this compound and its metabolites in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (a compound with similar physicochemical properties to this compound).
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.
-
The following diagram illustrates the logical relationship in the development of an LC-MS/MS method.
Caption: Logical workflow for LC-MS/MS method development and sample analysis.
Conclusion
This compound, particularly in its prodrug form miocamycin, demonstrates favorable pharmacokinetic properties, including rapid absorption and extensive tissue distribution. It is primarily cleared through hepatic metabolism, with biliary excretion being the main route of elimination. The formation of active metabolites may contribute to its overall therapeutic efficacy. Further research is warranted to fully elucidate the chemical structures and pharmacokinetic profiles of all major metabolites and to obtain a complete mass balance profile in different species, including humans. The methodologies outlined in this guide provide a framework for conducting such preclinical and clinical studies, which are essential for a comprehensive understanding of the in vivo behavior of this compound.
References
- 1. This compound | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Some pharmacokinetic data on miocamycin. I: Serum, urinary and prostatic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological studies on a new macrolide antibiotic, this compound acetate (miocamycin). Part IV-2. Toxicity of metabolites of miocamycin: acute toxicity of Mb1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological studies on a new macrolide antibiotic, this compound acetate (miocamycin). Part IV-5. Toxicity of metabolites of miocamycin: acute toxicity of Mb2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Midecamycin: A Comparative Analysis of Midecamycin Acetate and Midecamycin Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin, a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens, stands as a notable agent in the treatment of various bacterial infections.[1] It is available in two primary forms: this compound base and its diacetate ester, this compound acetate (also known as miocamycin). While both share the same core mechanism of action, their foundational properties, particularly their pharmacokinetic profiles, exhibit key differences that influence their clinical application and efficacy. This technical guide provides an in-depth comparison of the foundational properties of this compound acetate and this compound base, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key mechanisms and workflows.
Chemical and Physicochemical Properties
This compound acetate is a semi-synthetic derivative of this compound.[2] The addition of two acetate groups enhances the lipophilicity of the molecule, which in turn influences its absorption and pharmacokinetic behavior.[3] The fundamental chemical and physical properties of both compounds are summarized below.
| Property | This compound Acetate (Miocamycin) | This compound Base |
| Molecular Formula | C45H71NO17[2][4] | C41H67NO15[5] |
| Molecular Weight | 898.0 g/mol [4] | 814.0 g/mol [3] |
| CAS Number | 55881-07-7[4] | 35457-80-8[5] |
| Melting Point | ~220°C (with coloration) | 155-156°C[5] |
| Solubility in Water | Slightly soluble | Insoluble[3] |
| Other Solubilities | Soluble in methanol, acetone, and chloroform. | Soluble in acidic/low pH water; Very soluble in methanol, chloroform, ethyl acetate, benzene, ethyl ether; Almost completely in ethanol.[5] |
Pharmacokinetic Profile
The primary advantage of this compound acetate lies in its improved pharmacokinetic profile compared to the this compound base.[3] The acetate form is reported to have a longer half-life and better overall activity.[3] After oral administration, this compound is rapidly and almost completely absorbed in the alkaline environment of the intestine.[3]
| Parameter | This compound Acetate (Miocamycin) | This compound Base |
| Administration Route | Oral[6] | Oral[3] |
| Peak Plasma Concentration (Cmax) | Not explicitly found in human studies | 0.8 mg/L (after 600 mg oral dose)[3] |
| Time to Peak (Tmax) | Not explicitly found in human studies | ~1 hour (after 600 mg oral dose)[3] |
| Area Under the Curve (AUC) | 7.58 ± 0.25 mg/h/L (after 600 mg single oral dose in healthy volunteers)[7] | Not explicitly found |
| Volume of Distribution (Vd) | 2.13 ± 0.17 L/kg (in cattle, intravenous)[6] | 7.7 L/kg[3] |
| Plasma Half-life (t1/2) | 2.49 ± 0.23 hours (in cattle, intravenous)[6] | Stated to be shorter than the acetate form[3] |
| Protein Binding | High protein binding rate[8] | ~15%[3] |
| Metabolism | Extensively in the liver; metabolites possess some antimicrobial activity.[6] | Extensively in the liver; metabolites have little to no antimicrobial activity.[3] |
| Elimination | Primarily hepatic.[3] | Primarily hepatic, with minor renal elimination.[3] |
Pharmacodynamics and Mechanism of Action
Both this compound acetate and this compound base are macrolide antibiotics that inhibit bacterial protein synthesis.[9] They are effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[8] this compound acetate has been shown to be active against erythromycin-susceptible and some erythromycin-resistant strains.[3]
The core mechanism of action for both compounds is the reversible binding to the 50S subunit of the bacterial ribosome. This interaction blocks the peptidyl transferase center, preventing the formation of peptide bonds and the translocation step in protein synthesis, ultimately leading to the cessation of bacterial growth.[9][10]
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols
The following sections outline generalized experimental protocols for determining key properties of macrolide antibiotics like this compound and its acetate form.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Caption: Workflow for determining aqueous solubility.
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[11]
-
Sample Preparation: Add an excess amount of the test compound (this compound base or acetate) to a known volume of each buffer solution in a sealed flask. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.[12]
-
Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (typically 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[13]
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable membrane filter (e.g., 0.45 µm).[13]
-
Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[12][13]
Pharmacokinetic Analysis in Plasma (HPLC-MS/MS Method)
This protocol outlines a general procedure for the quantification of macrolides in plasma samples to determine pharmacokinetic parameters.
Caption: Workflow for pharmacokinetic analysis of plasma samples.
Methodology:
-
Sample Collection: Collect blood samples from subjects at predetermined time points following drug administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: To a known volume of plasma, add a protein precipitating agent such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).[14] This step is crucial to remove proteins that can interfere with the analysis and damage the HPLC column.[14]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Sample Extraction: Carefully collect the supernatant containing the drug.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject a small volume of the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 column). Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate the analyte from other plasma components.[15]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The analyte is ionized (e.g., using electrospray ionization) and detected based on its specific mass-to-charge ratio, providing high selectivity and sensitivity.[15]
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the drug in the plasma samples. Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.[16]
Conclusion
This compound acetate presents a clear pharmacokinetic advantage over its base form, characterized by higher protein binding and likely a longer half-life, which contributes to its improved therapeutic efficacy. While both compounds share the same fundamental mechanism of inhibiting bacterial protein synthesis, the structural modification in the acetate form significantly enhances its drug-like properties. The selection between this compound acetate and this compound base for therapeutic use or further drug development should consider these differences in their foundational properties. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of these and other macrolide antibiotics.
References
- 1. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Miocamycin | C45H71NO17 | CID 5282188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Some pharmacokinetic data on miocamycin. I: Serum, urinary and prostatic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacteriological evaluation of this compound acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrolides: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Development of Midecamycin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midecamycin, a 16-membered macrolide antibiotic, represents a significant contribution to the arsenal of antimicrobial agents, particularly for the treatment of respiratory tract infections. Discovered in the early 1970s from the fermentation broth of Streptomyces mycarofaciens, this compound and its derivatives have been a subject of extensive research, leading to a deeper understanding of macrolide chemistry, mechanism of action, and bacterial resistance. This technical guide provides a comprehensive overview of the discovery and historical development of this compound antibiotics. It details the key experimental protocols for isolation, synthesis, and antimicrobial susceptibility testing. Quantitative data on the physicochemical properties, pharmacokinetic parameters, and in vitro activity are presented in structured tables for comparative analysis. Furthermore, this guide employs visualizations to illustrate the mechanism of action at the ribosomal level and key experimental workflows, offering a thorough resource for professionals in the field of antibiotic research and development.
Discovery and Historical Development
The story of this compound begins in the early 1970s, a period of intensive screening for novel antibiotics from natural sources. Scientists at Meiji Seika Kaisha, Ltd. in Japan successfully isolated a new macrolide antibiotic complex, designated SF-837, from the culture broth of a newly identified species, Streptomyces mycarofaciens. The initial findings were detailed in a 1971 publication in The Journal of Antibiotics by Tsuruoka et al.[1][2]
Subsequent research focused on the characterization of the components of the SF-837 complex, with the major and most active component being named this compound.[1] Further investigations led to the isolation and structural elucidation of minor components, midecamycins A2, A3, and A4.[1]
A significant milestone in the development of this compound was the synthesis of its 9,3''-diacetyl derivative, later known as miocamycin (or this compound acetate). This derivative was developed to improve the pharmacokinetic profile and reduce the gastrointestinal side effects associated with the parent compound. The synthesis and structure of 9,3''-diacetylthis compound were reported by Omoto et al. in 1976.[3][4][5] This derivative demonstrated superior therapeutic efficacy in various preclinical models.[1] this compound and its acetate form found clinical use primarily in Japan and Europe for treating a variety of infections.[6]
Key Milestones in the Development of this compound:
-
1971: Tsuruoka et al. report the discovery of a new macrolide antibiotic complex, SF-837, from Streptomyces mycarofaciens.[1][2]
-
1971: The major component is isolated and named this compound.[1]
-
1972: Initial toxicological and pharmacological studies are published.[1]
-
1976: Omoto et al. report the synthesis and structure of 9,3''-diacetylthis compound (miocamycin).[3][4][5]
-
1982: A comparative study on the effectiveness of this compound and 9,3''-diacetylthis compound in respiratory tract infections is published, highlighting the clinical potential of the derivative.[7]
-
1988: this compound is noted in antibiotic development timelines, indicating its established presence in the pharmaceutical market.
Physicochemical and Pharmacokinetic Properties
This compound is a 16-membered macrolide characterized by an acetoxy group. Its chemical and physical properties, along with those of its diacetyl derivative, miocamycin, are summarized below. Miocamycin was designed to have improved oral absorption and a better pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | This compound |
| Molecular Formula | C41H67NO15 |
| Molecular Weight | 813.97 g/mol |
| Appearance | Colorless needles |
| Melting Point | 155-156 °C |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, benzene, ethyl ether, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water. |
| pKa' | 6.9 (in 50% aqueous ethanol) |
Source: The Merck Index, 12th Edition.[1]
Table 2: Comparative Pharmacokinetic Parameters of this compound and Miocamycin (this compound Acetate)
| Parameter | This compound | Miocamycin (this compound Acetate) |
| Administration | Oral | Oral |
| Absorption | Rapidly and almost completely absorbed in the alkaline intestinal environment.[8][9] | Improved oral absorption. |
| Peak Serum Conc. (Cmax) | 0.8 mg/L (after 600 mg oral dose) | Generally higher than this compound. |
| Time to Peak (Tmax) | ~1 hour | ~1-2 hours |
| Volume of Distribution (Vd) | 7.7 L/kg[8] | Extensive tissue and fluid penetration.[6] |
| Protein Binding | ~15%[8] | Higher than this compound.[1] |
| Metabolism | Extensive hepatic biotransformation; major metabolite is formed by 14-hydroxylation.[8] | Metabolized into active metabolites.[6] |
| Elimination Half-life (t1/2) | ~54 minutes (intravenous) | Longer half-life than this compound.[8] |
| Excretion | Primarily hepatic; low renal elimination (~3.3% in urine after 6 hours).[8] | Primarily through bile. |
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.
This compound binds to the nascent peptide exit tunnel on the 50S ribosomal subunit, in proximity to the peptidyl transferase center (PTC).[10][11] The binding site is primarily composed of segments of the 23S rRNA. Key interactions are believed to occur with nucleotides in domain V of the 23S rRNA, particularly around adenosine 2058 (A2058) (E. coli numbering), a critical residue for macrolide binding.[11][12][13] The presence of the antibiotic in this tunnel physically obstructs the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[11] This inhibition of essential protein production ultimately leads to a bacteriostatic effect.
dot
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum
This compound and its acetate derivative exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative respiratory pathogens. Notably, they are also active against atypical pathogens like Mycoplasma pneumoniae. Miocamycin generally shows similar or slightly better in vitro activity compared to this compound.
Table 3: In Vitro Activity of this compound and Miocamycin against Key Respiratory Pathogens
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.12 | 0.25 |
| Miocamycin | 0.12 | 0.25 | |
| Haemophilus influenzae | This compound | 2.0 | 4.0 |
| Miocamycin | 1.0 | 4.0 | |
| Moraxella catarrhalis | This compound | ≤0.06 | 0.12 |
| Miocamycin | ≤0.06 | 0.12 | |
| Mycoplasma pneumoniae | This compound | - | ≤0.06 |
| Miocamycin | - | ≤0.03 |
Note: MIC values can vary depending on the study, geographical location of isolates, and testing methodology.
Experimental Protocols
Fermentation and Isolation of this compound
5.1.1. Microorganism and Culture Conditions
-
Producing Strain: Streptomyces mycarofaciens
-
Inoculum Medium: A suitable medium for spore germination and initial mycelial growth, such as Tryptone Soya Broth.
-
Fermentation Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium might contain:
-
Carbon Source: Glucose, starch, or glycerol.
-
Nitrogen Source: Soybean meal, yeast extract, or peptone.
-
Mineral Salts: CaCO₃, K₂HPO₄, MgSO₄·7H₂O.
-
-
Fermentation Parameters:
-
Temperature: 28-30°C.
-
pH: Maintained between 6.5 and 7.5.
-
Aeration and Agitation: Performed in a stirred-tank fermenter with controlled dissolved oxygen levels to ensure optimal growth and antibiotic production.
-
Incubation Period: Typically 5-7 days.
-
5.1.2. Isolation and Purification Protocol
-
Broth Filtration: At the end of the fermentation, the culture broth is harvested. The mycelium is separated from the broth by filtration or centrifugation.
-
Solvent Extraction: The pH of the culture filtrate is adjusted to be alkaline (pH 8.0-9.0). This compound is then extracted from the aqueous phase using a water-immiscible organic solvent, such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure a high yield.
-
Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is further purified using chromatographic techniques. This may involve:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., chloroform-methanol) to separate this compound from other components of the complex and impurities.
-
Crystallization: The fractions containing pure this compound are pooled, concentrated, and crystallized from a suitable solvent system (e.g., benzene) to obtain the final product as colorless needles.
-
dot
Caption: Workflow for this compound Isolation.
Synthesis of 9,3''-Diacetylthis compound (Miocamycin)
The synthesis of miocamycin from this compound involves selective acetylation. A common laboratory-scale procedure is adapted from the work of Omoto et al. (1976).
-
Reaction Setup: this compound is dissolved in a suitable solvent such as pyridine.
-
Acetylation: Acetic anhydride is added to the solution as the acetylating agent. The reaction mixture is heated to facilitate the di-acetylation at the 9 and 3'' positions.
-
Work-up: After the reaction is complete, the excess reagents and solvent are removed. The residue is dissolved in a solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 9,3''-diacetylthis compound.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A few colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plate is incubated at 35°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Conclusion
This compound and its derivatives have carved a niche in the therapeutic landscape, particularly in certain geographical regions, for the management of common bacterial infections. The journey from its discovery in Streptomyces mycarofaciens to the chemical modification that yielded the clinically valuable miocamycin showcases a classic chapter in antibiotic development. The continued study of its interactions with the bacterial ribosome provides valuable insights for the rational design of new macrolide antibiotics. This guide has provided a detailed overview of the historical, chemical, and biological aspects of this compound, offering a valuable resource for the scientific community.
References
- 1. Bacteriological evaluation of this compound acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miocamycin. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in 23S rRNA Account for Intrinsic Resistance to Macrolides in Mycoplasma hominis and Mycoplasma fermentans and for Acquired Resistance to Macrolides in M. hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Midecamycin Degradation: Pathways and Metabolite Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin, a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens, has been utilized for its therapeutic efficacy against a range of bacterial infections. Understanding its degradation pathways and the identity of its metabolites is of paramount importance for drug development, ensuring safety, efficacy, and stability of pharmaceutical formulations. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, including metabolic, microbial, and forced degradation routes. It further details the identification of its degradation products and outlines the experimental protocols employed in these investigations.
Metabolic Degradation
In vivo, this compound undergoes biotransformation primarily in the liver. The metabolic process is designed to detoxify and facilitate the excretion of the drug.
Hepatic Metabolism
The principal metabolic pathway for this compound in the liver involves hydroxylation.
-
14-Hydroxylation: The most significant metabolic transformation is the hydroxylation at the C-14 position of the macrolide ring. This reaction is catalyzed by cytochrome P450 enzymes. The resulting metabolite, 14-hydroxy this compound, exhibits significantly reduced or no antimicrobial activity. This metabolite can also be detected in urine, indicating its role in the drug's clearance from the body.[1]
Microbial Degradation and Inactivation
Microorganisms, particularly actinomycetes like Streptomyces species, have developed mechanisms to inactivate macrolide antibiotics, including this compound. These inactivation pathways are crucial in understanding antibiotic resistance.
Glycosylation
A primary mechanism of microbial inactivation of this compound is glycosylation, where a sugar moiety is attached to the antibiotic, rendering it inactive.
-
Enzymatic Glycosylation: Glycosyltransferases (GTs) from various Streptomyces species can catalyze the transfer of a sugar group, typically from a nucleotide sugar donor like UDP-glucose, to the this compound molecule.[2]
-
Site of Glycosylation: The primary site of glycosylation is the hydroxyl group at the 2'-position of the mycaminose sugar moiety of this compound.[2]
-
Inactivation: The addition of a bulky sugar molecule at this position sterically hinders the binding of the antibiotic to its ribosomal target, thus inactivating it. This compound 2'-O-glycosides display no significant antimicrobial activities.[2]
-
Glycodiversification: The glycosyltransferase OleD has been shown to attach various sugar moieties to this compound, including glucose, xylose, galactose, rhamnose, and N-acetylglucosamine, at the 2'-position, demonstrating a degree of substrate flexibility.[2][3]
Other Microbial Inactivation Pathways
Besides glycosylation, other enzymatic modifications contributing to this compound resistance have been reported, including:
-
Phosphorylation: Addition of a phosphate group.
-
Reduction: Reduction of specific functional groups.
-
Deacylation: Removal of acyl groups.[2]
Forced Degradation Studies
Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light. While specific, detailed studies on the forced degradation of this compound are not extensively published, based on the known chemistry of macrolides and available data on related compounds, the following pathways can be postulated.
Hydrolytic Degradation
-
Acidic Conditions: Under acidic conditions, the glycosidic bonds linking the sugars to the macrolide ring are susceptible to cleavage. This would likely lead to the loss of the mycaminose and mycarose sugars. Additionally, the lactone ring, which is an ester, can undergo hydrolysis, leading to an "open-loop" degradation product. An "open-loop this compound A" has been identified as a related substance.
-
Alkaline Conditions: In alkaline conditions, the lactone ring is also prone to hydrolysis. Saponification of the ester functional groups (propionyl groups at C-3 and C-4'') can also occur.
Oxidative Degradation
-
Reaction with Peroxides: Oxidation, typically carried out with hydrogen peroxide, can lead to various degradation products. Potential sites of oxidation on the this compound molecule include the tertiary amine of the desosamine sugar and the double bonds within the macrolide ring.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation. The conjugated diene system in the this compound lactone ring is a potential chromophore that can absorb light and initiate photochemical reactions, leading to isomerization or cleavage of the macrolide ring.
Thermal Degradation
Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Dehydration reactions are also possible at higher temperatures.
Metabolite and Degradation Product Identification
The identification of this compound metabolites and degradation products relies on a combination of chromatographic separation and spectroscopic techniques.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating this compound from its degradation products. Reversed-phase chromatography with a C18 column is commonly used.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is crucial for determining the molecular weights of the degradation products and for obtaining structural information through fragmentation analysis (MS/MS). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated degradation products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and stereochemistry of the molecules.[2]
A study on the quality control of this compound identified several related substances and potential degradation products using HPLC-DAD and HRMS. These include:
-
Meleumycin D
-
Open-loop this compound A
-
Isomer of this compound A₁
-
Meleumycin B₂
-
6-hydroxyethyl-midecamycin A
-
Leucomycin A₆
-
This compound A₂
Quantitative Data Summary
The following tables summarize the available quantitative data from the cited literature.
Table 1: Kinetic Parameters for OleD-catalyzed Glucosylation of this compound [2]
| Substrate | Km (mM) | Vmax (mM/min) |
| UDP-Glc | 1.933 ± 0.124 | 0.080 ± 0.002 |
| This compound | 0.626 ± 0.106 | 11.120 ± 0.830 |
Table 2: Relative Contents of this compound Components in Commercial Tablets
| Component | Relative Content Range (%) |
| This compound A₁ | 87.2 - 105.6 |
| Other components and impurities | Variable |
Note: The original study analyzed tablets from 18 different manufacturers, showing variability in the content of minor components and impurities.
Experimental Protocols
General Protocol for Forced Degradation Studies
This is a generalized protocol based on standard pharmaceutical practices.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.
Protocol for HPLC-MS Analysis of this compound and its Degradation Products
The following is a representative HPLC-MS method for the analysis of this compound.
-
Chromatographic System:
-
Column: Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 100 mmol/L ammonium formate solution (pH adjusted to 7.3 ± 0.1 with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: 0 min, 40% B; 25 min, 50% B; 30 min, 60% B; 35 min, 80% B; 36 min, 40% B; 45 min, 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) at 232 nm and 280 nm.
-
-
Mass Spectrometry System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS and data-dependent MS² (dd-MS²)
-
Protocol for Enzymatic Glycosylation of this compound
-
Reaction Mixture: Prepare a reaction mixture containing this compound, a glycosyltransferase (e.g., OleD), a UDP-sugar donor (e.g., UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 9.0).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for OleD) for a specified period.
-
Reaction Quenching: Stop the reaction by adding an organic solvent like ethyl acetate.
-
Extraction: Extract the products with the organic solvent.
-
Analysis: Analyze the extracted products by HPLC, LC-MS, and for structural elucidation, purify the products and analyze by NMR.[2]
Visualizations
Caption: Hepatic metabolic pathway of this compound.
Caption: Microbial inactivation of this compound via glycosylation.
Caption: General experimental workflow for forced degradation studies.
References
Molecular Basis of Midecamycin Binding to Bacterial Ribosomes: A Technical Guide
Introduction
Midecamycin, a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens, represents a clinically significant class of protein synthesis inhibitors. Like other macrolides, its primary target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. Understanding the precise molecular interactions between this compound and the ribosome is crucial for overcoming antibiotic resistance and for the rational design of new, more potent therapeutic agents. This technical guide provides an in-depth overview of the binding mechanism, the experimental protocols used to elucidate it, and the quantitative data that defines this critical interaction for researchers, scientists, and drug development professionals.
The Ribosomal Target: A Precise Pocket in the 50S Subunit
This compound selectively targets the large (50S) subunit of the bacterial 70S ribosome. Its binding site is a single, high-affinity pocket located at the entrance of the nascent peptide exit tunnel (NPET), a molecular channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][2][3] This strategic location allows the drug to interfere directly with the fundamental process of protein elongation.
The binding site is predominantly composed of nucleotides from two domains of the 23S ribosomal RNA (rRNA), the catalytic core of the 50S subunit.[4] Specifically, this compound interacts with:
-
Domain V: The central loop of this domain, which is a critical component of the peptidyl transferase center (PTC), forms one wall of the binding pocket. Key nucleotides such as A2058 and A2059 are directly involved in the interaction with various macrolides.[1][2]
-
Domain II: A hairpin loop (helix 35) from this domain contributes to the other side of the binding site.[1]
While the interaction is primarily with rRNA, two ribosomal proteins, L4 and L22 , which are located at a constriction point in the NPET, are also implicated in macrolide binding.[1][5] It is believed that these proteins may not directly contact the drug but can allosterically influence the conformation of the rRNA binding site.[1]
Mechanism of Action: A Context-Specific Tunnel Blockade
The primary mechanism of action for this compound is steric hindrance.[1][3] By binding within the NPET, the drug molecule acts as a physical plug, obstructing the passage of the elongating polypeptide chain.[1][6] This blockade prevents proteins from extending beyond a few amino acids, leading to the premature dissociation of the peptidyl-tRNA from the ribosome and the cessation of protein synthesis.[1]
Sixteen-membered macrolides like this compound often possess a mycinose-mycarose disaccharide side chain. This sugar moiety can protrude from the core lactone ring towards the PTC, allowing it to more directly interfere with the peptidyl transferase reaction itself, in addition to blocking the tunnel.[7]
Recent evidence has revealed a more nuanced mechanism known as context-specific inhibition . The inhibitory action of macrolides is not universal but depends critically on the amino acid sequence of the nascent peptide being synthesized.[3][8] Certain sequences, often referred to as arrest motifs (e.g., Lys/Arg-X-Lys/Arg), are particularly problematic for the drug-bound ribosome, leading to a potent stall in translation.[2][8] This suggests that this compound modulates, rather than simply halts, translation, by altering the catalytic properties of the PTC through an allosteric network connecting the tunnel to the active site.[9]
Quantitative Analysis of this compound-Ribosome Interaction
The affinity of an antibiotic for its target is a key determinant of its efficacy. This is typically quantified by parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While specific quantitative data for this compound was not found in the initial search, the table below presents representative data for other macrolides, illustrating the methodologies used and the typical affinity ranges observed.
| Compound | Ribosome Source | Assay Method | Binding Parameter (Kd) | Reference |
| Erythromycin | E. coli (mutant) | Centrifugation Assay | ~1.6 x 10⁻⁸ M | [1] |
| ABT-773 (Ketolide) | E. coli (wild-type) | Centrifugation Assay | ~4.0 x 10⁻⁹ M | [1] |
| BODIPY-Erythromycin | E. coli (MRE600) | Fluorescence Polarization | ~2.5 nM | [7] |
| Azithromycin | E. coli 70S | Isothermal Titration Calorimetry | Data obtainable | [10] |
Note: The values presented are illustrative of macrolide-ribosome interactions. Actual values can vary based on the specific bacterial strain, ribosome preparation, and experimental conditions.
Key Experimental Protocols
The molecular details of this compound's interaction with the ribosome have been elucidated through a combination of structural, biochemical, and genetic techniques. Below are detailed protocols for key experiments.
-
Principle: These techniques provide atomic-resolution three-dimensional structures of the antibiotic bound to the ribosome, revealing the precise orientation and molecular contacts.
-
Methodology:
-
Ribosome Preparation: Isolate and purify high-quality, homogeneous 70S ribosomes or 50S subunits from a suitable bacterial source (e.g., Deinococcus radiodurans, Thermus thermophilus, Escherichia coli).[11][12]
-
Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization (X-ray): Screen for crystallization conditions using hanging-drop or sitting-drop vapor diffusion methods.[12] Once crystals are obtained, they are soaked in a cryo-protectant solution containing the antibiotic before being flash-frozen in liquid nitrogen.[12]
-
Sample Preparation (Cryo-EM): Apply the ribosome-midecamycin complex to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to create a vitrified ice layer.
-
Data Collection: Collect diffraction data from crystals at a synchrotron source (X-ray) or images of the frozen particles using a transmission electron microscope (Cryo-EM).[11][13]
-
Structure Determination: Process the diffraction data or images to reconstruct a three-dimensional electron density map. A model of the ribosome is fitted into the map, and the unambiguous density corresponding to the bound this compound molecule is identified and modeled.[12][13]
-
-
Principle: ITC directly measures the heat released or absorbed during the binding event between the antibiotic and the ribosome, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[10]
-
Methodology:
-
Sample Preparation: Prepare solutions of purified ribosomes and this compound in the same dialysis buffer to minimize heats of dilution. The ribosome solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the this compound solution are made into the ribosome solution at a constant temperature.
-
Data Acquisition: The instrument measures the heat change after each injection. The initial injections produce large heat changes as the binding sites become saturated. Later injections produce smaller heat changes, eventually equaling the heat of dilution.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of this compound to ribosome. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters, including the Kd.
-
-
Principle: This competitive binding assay measures the displacement of a fluorescently-labeled macrolide from the ribosome by an unlabeled competitor (this compound). It is a sensitive and high-throughput method for determining binding affinities.[7]
-
Methodology:
-
Reagent Preparation: Synthesize or obtain a fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin). Prepare solutions of the probe, purified ribosomes, and a dilution series of this compound.[7]
-
Assay Setup: In a microplate, combine a fixed concentration of ribosomes and the fluorescent probe. The concentration should be chosen to yield a high FP signal, indicating significant binding.
-
Competition: Add varying concentrations of unlabeled this compound to the wells. This compound will compete with the fluorescent probe for the same binding site on the ribosome.
-
Measurement: After incubation to reach equilibrium, measure the fluorescence polarization in each well. As the concentration of this compound increases, it displaces the fluorescent probe, causing the probe to tumble more freely in solution and the FP signal to decrease.
-
Data Analysis: Plot the FP signal against the logarithm of the this compound concentration. The resulting sigmoidal curve is fitted to determine the IC50 value, which can then be converted to a Ki (an indicator of binding affinity) using the Cheng-Prusoff equation.
-
-
Principle: This biochemical method identifies the specific rRNA nucleotides that are protected by the bound antibiotic from chemical modification or enzymatic cleavage.
-
Methodology:
-
Complex Formation: Incubate purified ribosomes with and without a saturating concentration of this compound.[1]
-
Chemical Modification: Treat the samples with a chemical probe that modifies rRNA bases, such as dimethyl sulfate (DMS, modifies accessible adenines and cytosines) or kethoxal (modifies accessible guanines).[1] The reaction is performed under limited modification conditions to ensure, on average, only one modification per RNA molecule.
-
RNA Extraction: Purify the 23S rRNA from the treated ribosomes.
-
Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription. The reverse transcriptase will stop at the site of a modified nucleotide.
-
Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The sites protected by this compound will appear as diminished or absent bands in the drug-treated lane compared to the control lane, revealing the "footprint" of the antibiotic on the rRNA.
-
Conclusion
The molecular basis of this compound's activity is a multifaceted process centered on its high-affinity binding to a specific pocket within the 23S rRNA at the entrance of the nascent peptide exit tunnel. This interaction leads to a context-dependent blockade of protein synthesis, effectively inhibiting bacterial growth. A powerful combination of structural biology, biophysical, and biochemical techniques has been instrumental in defining these interactions at the molecular level. This detailed understanding not only explains the efficacy of this compound but also provides a critical framework for the development of next-generation macrolides capable of evading resistance mechanisms and combating multidrug-resistant pathogens.
References
- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotics targeting ribosomes: crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midecamycin is a 16-membered macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and controlling the level of impurities is critical for the safety and efficacy of the final drug product. Regulatory bodies require robust analytical methods for the quantitative analysis of the main components and any related substances. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its known impurities. The method is suitable for quality control in both bulk drug substance and finished tablet formulations.
Experimental Protocol
This protocol provides a detailed methodology for the analysis of this compound and its related impurities using RP-HPLC with a Diode Array Detector (DAD).
1. Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis. An Extend-C18 column or an equivalent L1 packing is recommended for achieving optimal separation.[1]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Extend-C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Ammonium dihydrogen phosphate buffer (pH 5.5) |
| Gradient Elution | A gradient program should be optimized to ensure separation of all impurities. A typical starting point is a linear gradient from 40% to 60% Mobile Phase A over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | Diode Array Detector (DAD). Monitoring at 232 nm for this compound and most impurities, and 280 nm for specific impurities like this compound A3.[1][2][3] |
| Injection Volume | 20 µL |
2. Reagent and Sample Preparation
a. Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.[1][3] This solution is used for dissolving standards and samples.
b. Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1.0 mg/mL.
c. Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of this compound bulk drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1.0 mg/mL.[1][3] Filter the solution through a 0.45 µm solvent-resistant filter before injection.[1][3]
d. Sample Preparation (Tablets): Weigh and finely powder no fewer than 20 this compound tablets.[1] Accurately weigh a portion of the powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well.[1] Filter the solution through a 0.45 µm solvent-resistant filter before injection.[1]
Method Validation Summary
The analytical method was validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure its suitability for its intended purpose.[1][2]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be pure and free from interference from excipients, degradation products, or other impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for this compound and all specified impurities over the concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the API and all specified impurities. |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Sufficiently low to accurately quantify impurities at the reporting threshold (e.g., 0.05%). |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH, flow rate, column temperature). |
Data Presentation
The following table presents typical chromatographic results for this compound and its known related substances. Retention times are approximate and may vary depending on the specific HPLC system and column used.
| Peak Identity | Retention Time (min) (Approx.) | Relative Retention Time (RRT) | Detection Wavelength (nm) |
| Meleumycin D | 8.5 | 0.57 | 232 |
| Open-loop this compound A | 9.2 | 0.61 | 232 |
| Leucomycin A6 | 12.1 | 0.81 | 232 |
| This compound A1 (Main Peak) | 15.0 | 1.00 | 232 |
| This compound A2 | 16.5 | 1.10 | 232 |
| This compound A3 | 18.2 | 1.21 | 280 |
Visual Workflow of this compound Analysis
The following diagram outlines the logical workflow for the RP-HPLC analysis of this compound, from initial sample handling to final data reporting.
Caption: Experimental workflow for this compound analysis.
References
Application Note: High-Resolution Mass Spectrometry for Comprehensive Component Analysis of Midecamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens.[1][2] It is effective against a broad spectrum of bacteria, particularly Gram-positive strains, and functions by inhibiting bacterial protein synthesis.[1][3][4] this compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit, which in turn blocks the activity of peptidyl transferase.[1][3][5][6] As a fermentation product, this compound is typically a complex mixture of closely related components and potential impurities.[1] Therefore, a detailed characterization and quantification of these components are crucial for quality control and ensuring the therapeutic efficacy and safety of this compound-based drugs.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the separation, identification, and quantification of individual components in complex mixtures like this compound.[1][3] The high mass accuracy and resolution of HRMS enable the confident determination of elemental compositions and facilitate the structural elucidation of unknown compounds through fragmentation analysis.[7]
This application note provides a detailed protocol for the component analysis of this compound using LC-HRMS, including sample preparation, instrumental analysis, and data processing.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is essential for accurate and reliable analysis. The following protocol is adapted from established methods for the analysis of this compound.[1]
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using a diluent composed of mobile phase A and mobile phase B in a 60:40 ratio.
-
Perform ultrasonic dissolution to ensure complete solubilization.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Sample Solution Preparation (from raw material or tablets):
-
Accurately weigh 100 mg of this compound raw material or the equivalent amount of powdered tablets into a 50 mL volumetric flask.[1]
-
Add approximately 30 mL of the diluent (mobile phase A: mobile phase B, 60:40) and sonicate for 15 minutes to dissolve the sample.[1]
-
Dilute to the mark with the diluent and mix thoroughly.[1]
-
Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.[1]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
The chromatographic separation of this compound components is critical for their individual detection and quantification. The following LC-HRMS parameters are recommended based on published methods.[1][3]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3][7]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is suitable for the separation of macrolide antibiotics.[8]
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.4.[8]
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation of all components. The gradient can be optimized based on the specific column and instrument used.
-
Flow Rate: 0.2 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[1][3]
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF).[3]
-
Mass Range: m/z 150-1200.
-
Resolution: > 60,000 FWHM.
-
Collision Energy: Ramped collision energy (e.g., 20-60 eV) for MS/MS experiments to generate informative fragment ions.
-
Data Presentation: Quantitative Analysis of this compound Components
The following table summarizes the key components identified in this compound samples and provides their molecular formulas and exact masses, which are essential for their identification using HRMS. The relative abundance of these components can vary between different batches and manufacturers.
| Component Name | Molecular Formula | Exact Mass [M+H]⁺ (m/z) |
| This compound A1 | C₄₁H₆₇NO₁₅ | 814.4610 |
| This compound A2 | C₄₀H₆₅NO₁₅ | 800.4454 |
| This compound A3 | C₃₉H₆₃NO₁₅ | 786.4297 |
| This compound A4 | C₃₈H₆₁NO₁₅ | 772.4140 |
| Leucomycin V | C₃₅H₅₉NO₁₃ | 698.4008 |
| Carbomycin A | C₄₂H₆₇NO₁₆ | 842.4560 |
| Spiramycin I | C₄₃H₇₄N₂O₁₄ | 843.5216 |
| Josamycin | C₄₂H₆₉NO₁₅ | 828.4767 |
| Rosamicin | C₃₁H₅₁NO₉ | 582.3637 |
| Tylosin | C₄₆H₇₇NO₁₇ | 916.5241 |
Note: This table provides a representative list of components that may be found in this compound samples. The exact composition can vary.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound component analysis.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound's mechanism of action.
Logical Relationship: Data Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 35457-80-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Midecamycin In Vitro Susceptibility Testing for Mycoplasma pneumoniae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Mycoplasma pneumoniae to Midecamycin. The methodologies are based on established standards recognized by the Clinical and Laboratory Standards Institute (CLSI) and findings from peer-reviewed research.
Introduction
Mycoplasma pneumoniae is a significant cause of community-acquired respiratory tract infections. Due to its lack of a cell wall, it is inherently resistant to beta-lactam antibiotics. Macrolides, such as this compound, have historically been a primary treatment option. However, the emergence of macrolide-resistant strains necessitates accurate and standardized in vitro susceptibility testing to guide clinical therapy and support new drug development. These protocols outline the broth microdilution and agar dilution methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. pneumoniae.
Data Presentation: this compound MIC Values for Mycoplasma pneumoniae
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against Mycoplasma pneumoniae as reported in the literature. It is important to note the distinction in MIC values between macrolide-susceptible and macrolide-resistant isolates.
| Antibiotic | Isolate Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound diacetate | Clinical isolates (n=25) & reference strain | 0.015 - 32 | ≤0.015 | ≤0.015 | [1] |
| This compound | Macrolide-resistant clinical isolates (n=110) | - | - | 8 | [2] |
| Acetylthis compound | Macrolide-resistant clinical isolates (n=110) | - | - | 1 | [2] |
Experimental Protocols
Standardized protocols for antimicrobial susceptibility testing of M. pneumoniae are crucial for reproducible and comparable results. The following sections detail the broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution Method
This method is widely used for determining the MIC of antimicrobial agents against Mycoplasma species.
1. Media Preparation:
-
Prepare SP4 broth medium. The composition of this specialized medium is critical for the growth of M. pneumoniae.
-
Alternatively, Hayflick modified medium can be used.
2. Antimicrobial Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in SP4 broth to achieve the desired final concentrations in the microtiter plate wells.
3. Inoculum Preparation:
-
Culture M. pneumoniae isolates in SP4 broth until the color of the medium changes, indicating logarithmic growth.
-
Adjust the inoculum concentration to 10⁴ to 10⁵ color changing units (CCU) per mL.
4. Microtiter Plate Inoculation:
-
Dispense the prepared this compound dilutions into the wells of a 96-well microtiter plate.
-
Inoculate each well with the prepared M. pneumoniae suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
5. Incubation:
-
Seal the microtiter plates to prevent evaporation.
-
Incubate at 37°C in a humidified atmosphere.
-
Incubation time is typically 5 to 7 days, or until the growth control well shows a distinct color change.
6. MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the color change of the medium, indicating inhibition of bacterial growth.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method for susceptibility testing of fastidious organisms like Mycoplasma.
1. Media Preparation:
-
Prepare SP4 agar or Hayflick modified agar.
-
Keep the agar molten in a 48-50°C water bath.
2. Antimicrobial Agent Preparation:
-
Prepare serial two-fold dilutions of this compound.
-
Add a defined volume of each this compound dilution to separate aliquots of the molten agar to achieve the final desired concentrations.
3. Plate Preparation:
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate with no antibiotic.
4. Inoculum Preparation:
-
Prepare an inoculum of M. pneumoniae with a concentration of 10⁴ to 10⁵ CCU per mL as described for the broth microdilution method.
5. Inoculation:
-
Spot-inoculate a small, defined volume of the bacterial suspension onto the surface of each agar plate.
6. Incubation:
-
Allow the inoculum spots to dry completely.
-
Invert the plates and incubate at 37°C in a humidified atmosphere for 5 to 7 days.
7. MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
Visualization of Protocols and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for in vitro susceptibility testing of Mycoplasma pneumoniae.
Caption: Workflow for M. pneumoniae Susceptibility Testing.
Mechanism of Action of this compound
This compound, a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis.
Caption: this compound's Inhibition of Bacterial Protein Synthesis.
Quality Control
For quality control, the use of a reference strain of Mycoplasma pneumoniae (e.g., ATCC 29342) is recommended. The MIC values obtained for the reference strain should fall within an expected range to ensure the validity of the test results.
EUCAST Guidelines
As of the latest review, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has not published specific MIC breakpoints for this compound against Mycoplasma pneumoniae. Researchers should refer to CLSI document M43-A for standardized protocols and quality control parameters.
Conclusion
The broth microdilution and agar dilution methods are reliable for determining the in vitro susceptibility of Mycoplasma pneumoniae to this compound. Adherence to standardized protocols is essential for generating accurate and comparable data, which is critical for both clinical management and surveillance of antimicrobial resistance. The provided protocols and diagrams serve as a comprehensive guide for researchers in this field.
References
Application Notes and Protocols for Preclinical Evaluation of Midecamycin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of midecamycin, a macrolide antibiotic. The protocols detailed below are designed to guide researchers in assessing the efficacy, safety, and pharmacokinetic profile of this compound and its derivatives.
Efficacy Evaluation in Murine Infection Models
This compound has demonstrated significant efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. Murine models are instrumental in evaluating the in vivo therapeutic potential of this compound against systemic and localized infections. This compound acetate, a derivative, has shown superior therapeutic efficacy against intraperitoneal infections in mice caused by Staphylococcus aureus when compared to other macrolides[1].
Systemic Infection Model
This model is crucial for assessing the ability of this compound to combat bacteria that have disseminated throughout the body.
Experimental Protocol:
-
Animal Model: Male ICR mice (or equivalent strain), 4-5 weeks old.
-
Infecting Agent: Staphylococcus aureus (clinical isolate or standard strain, e.g., Smith strain).
-
Inoculum Preparation:
-
Culture S. aureus in a suitable broth (e.g., Tryptic Soy Broth) at 37°C for 18 hours.
-
Wash the bacterial cells with sterile saline and resuspend in saline containing 5% mucin to enhance virulence.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁷ colony-forming units (CFU)/mL.
-
-
Infection Procedure:
-
Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.
-
-
This compound Administration:
-
Administer this compound (or this compound acetate) orally (p.o.) or subcutaneously (s.c.) at various doses immediately after infection and potentially at subsequent time points (e.g., 6 and 24 hours post-infection).
-
-
Efficacy Endpoint:
-
Monitor the survival of the mice for 7 days post-infection.
-
Calculate the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death.
-
Kidney Infection Model (Pyelonephritis)
This model is valuable for evaluating the efficacy of this compound in treating deep-seated infections.
Experimental Protocol:
-
Animal Model: Female mice (e.g., CF1 or C3H/HeN strain).
-
Infecting Agent: Uropathogenic Escherichia coli or Staphylococcus aureus.
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described for the systemic infection model, adjusting the concentration as needed for the specific bacterial strain and mouse model.
-
-
Infection Procedure:
-
This compound Administration:
-
Initiate this compound treatment at a defined time point post-infection (e.g., 24 hours).
-
Administer this compound orally or subcutaneously at various dose levels and frequencies for a specified duration (e.g., twice daily for 3-5 days)[3].
-
-
Efficacy Endpoints:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the kidneys and bladder, homogenize the tissues, and perform quantitative bacteriology (CFU counts) to determine the bacterial load[3].
-
Compare the bacterial load in treated groups to that in a vehicle-treated control group.
-
Toxicological Evaluation in Rodent Models
Toxicology studies are essential to determine the safety profile of this compound. Acute and chronic toxicity studies in rats are standard preclinical assessments.
Acute Oral Toxicity
This study aims to determine the immediate adverse effects of a single high dose of this compound. The acute toxicity of this compound metabolites, such as Mb1 and Mb2, has been evaluated in rats, with LD₀ values estimated to be more than 5,000 mg/kg[4].
Experimental Protocol:
-
Animal Model: Male and female Wistar or Sprague-Dawley rats.
-
Test Substance: this compound or its metabolites.
-
Dosage: A single oral dose administered by gavage. A limit test at 2000 mg/kg or 5000 mg/kg is often performed.
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test substance and observe the animals closely for the first few hours and then daily for 14 days.
-
Record clinical signs of toxicity, body weight changes, and any mortality.
-
-
Endpoint:
-
Determine the LD₅₀ (median lethal dose) if mortality occurs, or state the highest dose at which no mortality is observed.
-
Perform gross necropsy on all animals at the end of the study.
-
Chronic Oral Toxicity
This study evaluates the potential adverse effects of long-term exposure to this compound. A 26-week chronic toxicity study of miocamycin (this compound acetate) in rats established a maximum non-toxic dosage level.
Experimental Protocol:
-
Animal Model: Male and female Wistar rats (5 weeks old at the start of the study).
-
Test Substance: Miocamycin (this compound acetate).
-
Dosage and Administration: Repeated oral administration once daily for 26 weeks at various dosage levels[5].
-
Observations:
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
Perform regular hematological and blood chemical analyses.
-
Conduct urinalysis at specified intervals.
-
-
Endpoint:
-
At the end of the 26-week period, perform a full necropsy.
-
Weigh major organs.
-
Conduct histopathological examination of a comprehensive list of tissues.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Pharmacokinetic Evaluation in Rats
Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Administration:
-
Intravenous (IV): Administer a single bolus injection to determine clearance and volume of distribution.
-
Oral (PO): Administer a single dose by gavage to assess oral bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Data Presentation
Table 1: Summary of Efficacy Data for this compound Acetate in a Systemic S. aureus Infection Model in Mice
| Treatment Group | Route of Administration | Dose (mg/kg) | Outcome | Reference |
| This compound Acetate | Oral / Subcutaneous | Various | Superior therapeutic efficacy compared to josamycin and this compound | [1] |
Table 2: Summary of Chronic Oral Toxicity Data for Miocamycin in Rats
| Parameter | Value | Species | Duration | Reference |
| Maximum Non-Toxic Dosage | 250 mg/kg/day | Wistar Rats | 26 weeks | [5] |
Table 3: Summary of Acute Toxicity Data for this compound Metabolites in Rats
| Metabolite | Route of Administration | LD₀ (mg/kg) | Species | Reference |
| Mb1 | Oral | > 5000 | Rats | [4] |
| Mb2 | Oral | > 5000 | Rats | [4] |
Visualizations
Caption: Workflow for Efficacy Evaluation of this compound.
Caption: Workflow for Toxicological Evaluation of this compound.
Caption: Workflow for Pharmacokinetic Evaluation of this compound.
References
- 1. Bacteriological evaluation of this compound acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model-informed drug development for antimicrobials: translational pharmacokinetic-pharmacodynamic modelling of apramycin to facilitate prediction of efficacious dose in complicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological studies on a new macrolide antibiotic, this compound acetate (miocamycin). Part IV-5. Toxicity of metabolites of miocamycin: acute toxicity of Mb2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological studies on a new macrolide antibiotic, this compound acetate (miokamycin). Part III-1. Chronic toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Determination of Midecamycin Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin is a macrolide antibiotic used in the treatment of various bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterial isolate to an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized conditions. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Materials and Reagents
This compound
-
This compound analytical standard: Obtain from a reputable supplier.
-
Solvent: this compound is soluble in Dimethyl sulfoxide (DMSO) and Ethanol.[1] For MIC testing, prepare the stock solution in a solvent that has minimal effect on bacterial growth at the final concentration used in the assay. DMSO is a commonly used solvent for this purpose.
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Haemophilus Test Medium (HTM): For testing Haemophilus spp.
-
Mueller-Hinton Broth with 2-5% Lysed Horse Blood (LHB): For testing fastidious organisms like Streptococcus pneumoniae.
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates: Sterile, U-bottom or flat-bottom.
-
McFarland 0.5 turbidity standard: Or a calibrated nephelometer.
-
Quality Control (QC) bacterial strains: (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™, Haemophilus influenzae ATCC® 49247™).
Experimental Protocol
Preparation of this compound Stock Solution
-
Calculate the required weight of this compound powder to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). Account for the potency of the antibiotic powder provided by the manufacturer.
-
Dissolve the calculated weight of this compound in the appropriate solvent (e.g., DMSO). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not prepared aseptically.
-
Store the stock solution in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Preparation of this compound Working Solutions
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial twofold dilutions of the stock solution in the appropriate sterile broth medium (e.g., CAMHB) to achieve the desired final concentration range in the microtiter plate. A common testing range for this compound against susceptible organisms like Staphylococcus and Streptococcus species is from 0.06 to 32 µg/mL, as many of these are inhibited by concentrations below 3.1 µg/mL.[2]
-
The concentrations in the working solution plate should be double the final desired concentrations as they will be diluted 1:1 with the bacterial inoculum.
Table 1: Example this compound Dilution Series for a Final Concentration Range of 0.06 to 8 µg/mL
| Well | This compound Concentration in Well (µg/mL) - 2x | Volume of Broth (µL) | Volume of this compound Stock/Previous Dilution (µL) |
| 1 | 16 | 100 | 100 (from 32 µg/mL stock) |
| 2 | 8 | 100 | 100 (from well 1) |
| 3 | 4 | 100 | 100 (from well 2) |
| 4 | 2 | 100 | 100 (from well 3) |
| 5 | 1 | 100 | 100 (from well 4) |
| 6 | 0.5 | 100 | 100 (from well 5) |
| 7 | 0.25 | 100 | 100 (from well 6) |
| 8 | 0.125 | 100 | 100 (from well 7) |
Preparation of Bacterial Inoculum
-
Subculture the bacterial isolate onto a non-selective agar plate (e.g., Blood Agar or Tryptic Soy Agar) and incubate overnight at 35 ± 2°C.
-
Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
Inoculation of Microtiter Plates
-
Dispense 50 µL of the appropriate broth medium containing the serial dilutions of this compound into each well of the 96-well plate.
-
Include a growth control well containing 50 µL of broth without antibiotic.
-
Include a sterility control well containing 100 µL of uninoculated broth.
-
Within 15-30 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (except the sterility control well). This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
Incubation
-
Cover the microtiter plates with a lid or sealing tape to prevent evaporation.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours. For fastidious organisms requiring CO₂, incubate in a CO₂-enriched atmosphere.
Reading and Interpretation of Results
-
After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells from the bottom using a reading mirror or by holding it up to a light source.
-
Check the control wells:
-
Sterility Control: Should show no growth.
-
Growth Control: Should show clear evidence of bacterial growth (turbidity or a cell pellet at the bottom).
-
-
Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth. A small, faint button of cells at the bottom of the well should be disregarded.
Quality Control
As of the latest review, specific quality control (QC) ranges for this compound are not published in the current CLSI M100 or EUCAST QC documents. Therefore, laboratories should establish their own internal QC ranges for this compound using standard, well-characterized QC strains. The process for establishing QC ranges is outlined in the CLSI M23 document, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters."
A summary of the procedure to establish internal QC ranges is as follows:
-
Select appropriate QC strains: For this compound, which has activity against Gram-positive organisms, Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ are recommended.
-
Perform at least 20 independent MIC determinations for each QC strain on different days.
-
Record the MIC values for each test.
-
Analyze the data to determine the mode and the range that encompasses at least 95% of the results. The acceptable QC range is typically a 3- to 5-log₂ dilution range.
Table 2: Example of Established Quality Control MIC Ranges for Other Macrolides (for reference format only)
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | Erythromycin | 0.25 - 1 |
| S. aureus ATCC® 29213™ | Clarithromycin | 0.12 - 0.5 |
| E. faecalis ATCC® 29212™ | Erythromycin | 1 - 4 |
| S. pneumoniae ATCC® 49619™ | Erythromycin | 0.03 - 0.12 |
Note: These are not the QC ranges for this compound and are provided for illustrative purposes only.
Workflow and Diagrams
Experimental Workflow
The overall workflow for determining the MIC of this compound is depicted in the following diagram.
Caption: this compound MIC Determination Workflow.
Logical Relationship of MIC Determination
The logical flow from sample preparation to result interpretation is crucial for accurate MIC determination.
Caption: Logical Flow of MIC Determination.
References
- 1. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Midecamycin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantitative analysis of midecamycin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary accuracy, precision, and sensitivity for pharmacokinetic studies and therapeutic drug monitoring of this compound in a research setting.
Introduction
This compound is a macrolide antibiotic effective against a range of bacterial infections. It functions by inhibiting protein synthesis in susceptible bacteria through binding to the 50S ribosomal subunit. To support preclinical and clinical research, a reliable method for the quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical studies. This document provides a comprehensive protocol for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Roxithromycin (Internal Standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Data acquisition and processing software
Sample Preparation: Protein Precipitation
-
Allow all samples (calibration standards, quality controls, and unknown plasma samples) and reagents to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (Roxithromycin in 50:50 acetonitrile:water).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Example):
Note: These are proposed transitions and must be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 814.5 | 158.1 | 35 |
| This compound (Qualifier) | 814.5 | 656.4 | 25 |
| Roxithromycin (IS) | 837.5 | 679.5 | 30 |
Data Presentation
The following tables represent typical data obtained during the validation of this method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 2000 | >0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 105.2 | 8.9 | 103.5 | 9.8 |
| Low | 3 | 98.7 | 6.5 | 101.2 | 7.2 |
| Medium | 100 | 102.1 | 4.1 | 100.8 | 5.5 |
| High | 1500 | 99.5 | 3.5 | 98.9 | 4.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 95.8 |
| High | 1500 | 95.1 | 98.2 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound's mechanism of action.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation procedure is amenable to high-throughput analysis. The method meets the typical requirements for accuracy, precision, and linearity for bioanalytical method validation, making it suitable for supporting pharmacokinetic and other research studies involving this compound.
Application Notes and Protocols for Midecamycin Crystallization for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the crystallization of the macrolide antibiotic midecamycin, a crucial step for subsequent structural elucidation by X-ray crystallography. Understanding the three-dimensional structure of this compound is essential for structure-based drug design, enabling the development of new derivatives with improved efficacy and reduced resistance.
Introduction
This compound is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] High-resolution structural information from X-ray crystallography can illuminate the precise binding interactions with its ribosomal target, providing a basis for rational drug design to combat antibiotic resistance. The primary challenge in these studies is obtaining well-ordered single crystals suitable for X-ray diffraction. This document outlines established and potential methods for this compound crystallization.
Physicochemical Properties of this compound A1
A thorough understanding of the physicochemical properties of this compound is fundamental to developing successful crystallization strategies.
| Property | Value | Reference |
| Molecular Formula | C41H67NO15 | [1] |
| Molecular Weight | 813.97 g/mol | [1] |
| Melting Point | 155-156 °C | [3] |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, benzene, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water. | [3] |
Crystallization Techniques for this compound
While a definitive, universally successful protocol for this compound crystallization is not extensively documented, the following techniques, adapted from general crystallographic practices and knowledge of macrolide crystallization, are recommended.
Slow Evaporation Method
This technique involves dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in the solute concentration and, eventually, crystallization.
Protocol:
-
Solvent Selection: Based on solubility data, benzene has been reported to yield colorless needles of this compound A1.[3] Other potential solvents include ethanol, methanol, or a mixture of solvents like ethanol/isopropanol.
-
Preparation of a Saturated Solution:
-
Dissolve a small quantity of high-purity this compound A1 in the chosen solvent at room temperature.
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to cool to room temperature. If no precipitate forms, the solution is not yet saturated. Add more this compound and repeat until a small amount of solid remains undissolved.
-
Filter the saturated solution through a 0.22 µm syringe filter into a clean crystallization vial to remove any particulate matter.
-
-
Crystal Growth:
-
Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature. A temperature of 4°C or 18-20°C can be explored.
-
Monitor the vial for crystal growth over several days to weeks.
-
Workflow for Slow Evaporation Crystallization
Caption: Workflow for this compound Crystallization by Slow Evaporation.
Vapor Diffusion Method
Vapor diffusion is a widely used technique for protein and small molecule crystallization. It involves the slow diffusion of a precipitant vapor into a drop containing the molecule of interest, leading to a gradual increase in its concentration and subsequent crystallization.
Protocol:
-
Solvent and Precipitant Selection:
-
Solvent: A solvent in which this compound is readily soluble (e.g., ethanol, methanol, acetone).
-
Precipitant (Anti-solvent): A solvent in which this compound is poorly soluble and that is miscible with the primary solvent (e.g., water, n-hexane, isopropanol).
-
-
Hanging Drop Setup:
-
Pipette 1-2 µL of the this compound solution onto a siliconized glass coverslip.
-
Add 1-2 µL of the precipitant solution to the drop and mix gently by pipetting up and down.
-
Invert the coverslip over a well of a crystallization plate containing 500 µL of the precipitant solution.
-
Seal the well with vacuum grease to create an airtight environment.
-
-
Sitting Drop Setup:
-
Pipette 1-2 µL of the this compound solution into the bottom of a micro-well in a sitting drop crystallization plate.
-
Add 1-2 µL of the precipitant solution and mix.
-
Add 500 µL of the precipitant solution to the surrounding reservoir.
-
Seal the well.
-
-
Crystal Growth:
-
The difference in vapor pressure between the drop and the reservoir will cause the solvent to slowly evaporate from the drop, leading to an increase in the concentration of this compound and the precipitant.
-
Incubate the plate in a stable, vibration-free environment.
-
Monitor for crystal formation over time.
-
Workflow for Vapor Diffusion Crystallization
References
Application Notes and Protocols: Midecamycin in Bacterial Protein Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center and obstructing the nascent polypeptide exit tunnel. This leads to the cessation of protein elongation and ultimately inhibits bacterial growth.[1] These application notes provide detailed protocols for studying the inhibitory effects of this compound on bacterial protein synthesis, presenting quantitative data and methodologies for key experiments.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the interaction of this compound with the bacterial ribosome. This data is crucial for designing experiments and understanding the potency of this compound as a protein synthesis inhibitor.
| Parameter | Value | Method | Organism/System | Reference |
| Binding Affinity (this compound A₁) | -7.8 kcal/mol | Ligand-Docking Model | Bacterial Ribosome | [1] |
Note: Further empirical data such as IC₅₀ values from in vitro translation assays would be beneficial for a more comprehensive understanding of this compound's inhibitory activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. This protocol is based on the broth microdilution method.[2][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 64 µg/mL.
-
Leave a column for a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
-
Do not add bacteria to the negative control wells.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
In Vitro Translation (IVT) Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common method involves quantifying the expression of a reporter protein, such as luciferase.[5][6][7]
Materials:
-
Bacterial cell-free expression system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase) under the control of a bacterial promoter
-
Amino acid mixture
-
Energy source (ATP, GTP) and regenerating system
-
This compound at various concentrations
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Reaction Setup:
-
On ice, prepare the IVT reaction mix according to the manufacturer's instructions. This typically includes the cell extract, buffer, amino acids, and energy source.
-
In separate reaction tubes, add varying concentrations of this compound. Include a no-midecamycin control.
-
Add the DNA template to each reaction tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
-
Quantification of Protein Synthesis:
-
Add the luciferase assay reagent to each reaction tube according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-midecamycin control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis).
-
Ribosome Toe-printing Analysis
Toe-printing is a primer extension inhibition assay that maps the precise location of a ribosome stalled on an mRNA by an antibiotic.[8][9][10][11]
Materials:
-
In vitro transcription-translation coupled system (e.g., PURExpress®)
-
Linear DNA template containing a promoter and the gene of interest
-
A specific DNA primer that anneals downstream of the potential stalling site, labeled with a fluorescent dye or radioisotope
-
Reverse transcriptase
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Sequencing ladder of the same DNA template
Protocol:
-
In Vitro Translation and Ribosome Stalling:
-
Set up the in vitro transcription-translation reaction with the DNA template.
-
Add this compound to the reaction at a concentration known to inhibit translation (determined, for example, by an IVT assay). A typical starting concentration could be in the range of 10-100 µM.
-
Incubate the reaction at 37°C to allow transcription and translation to proceed until ribosomes stall.
-
-
Primer Annealing and Extension:
-
Add the labeled primer to the reaction mix and anneal it to the mRNA.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA, starting from the primer.
-
The enzyme will stop when it encounters the stalled ribosome.
-
-
Analysis of cDNA Products:
-
Terminate the reaction and purify the cDNA products.
-
Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.
-
The position of the band corresponding to the stalled ribosome (the "toe-print") reveals the exact location on the mRNA where this compound inhibits translation. The toe-print appears as a band that is typically 15-17 nucleotides downstream from the first nucleotide of the codon in the P-site of the stalled ribosome.
-
Bacterial Ribosome Purification for Cryo-Electron Microscopy (Cryo-EM)
This protocol outlines the steps for purifying bacterial ribosomes to be complexed with this compound for structural studies using cryo-EM.[12][13][14]
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 4 mM β-mercaptoethanol)
-
Sucrose solutions (e.g., 10% and 40% in lysis buffer)
-
Ultracentrifuge with appropriate rotors
-
This compound
Protocol:
-
Cell Culture and Harvest:
-
Grow a large-scale bacterial culture to mid-log phase.
-
Rapidly cool the culture by adding it to frozen buffer or by using a cooling coil to preserve ribosome integrity.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells using a French press, sonication, or enzymatic lysis with lysozyme. Perform all steps at 4°C.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Ribosome Pelleting:
-
Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in lysis buffer).
-
Pellet the ribosomes by ultracentrifugation (e.g., at 100,000 x g for 16-20 hours).
-
-
Sucrose Gradient Centrifugation:
-
Gently rinse the ribosome pellet with lysis buffer and then resuspend it.
-
Layer the resuspended ribosomes onto a 10-40% sucrose gradient.
-
Separate the ribosomal subunits and 70S ribosomes by ultracentrifugation (e.g., at 100,000 x g for 12-16 hours).
-
Fractionate the gradient and collect the fractions containing the 70S ribosomes.
-
-
Complex Formation and Cryo-EM Sample Preparation:
-
Incubate the purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.
-
Apply a small volume of the ribosome-midecamycin complex to a glow-discharged cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane using a vitrification robot.
-
The grid is now ready for cryo-EM data collection.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Experimental Workflow for Toe-printing Analysis
Caption: Workflow for identifying this compound-induced ribosome stalling using toe-printing.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Ribosomal initiation complexes probed by toeprinting and effect of trans-acting translational regulators in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Midecamycin as a Tool for Investigating Macrolide Resistance Mechanisms
Introduction
Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens.[1] Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation and translocation.[2][3] While its clinical use is prominent in regions like Europe and Japan for treating respiratory, oral, and soft tissue infections, its unique properties make it a valuable tool for researchers investigating the complex landscape of macrolide resistance.[4][5] this compound is notably active against certain erythromycin-resistant strains, particularly those utilizing efflux-based resistance, making it an effective probe for differentiating resistance mechanisms.[1][2][6] Furthermore, its 16-membered ring structure leads to the selection of different resistance mutations compared to the more common 14- and 15-membered macrolides, providing deeper insights into the structure-function relationships of the ribosomal target site.[7][8]
Key Macrolide Resistance Mechanisms
Bacteria have evolved three primary strategies to overcome the action of macrolide antibiotics:
-
Target Site Modification: This is one of the most common resistance strategies. It involves alterations to the drug's binding site on the 23S rRNA component of the 50S ribosomal subunit. This can occur through:
-
Enzymatic Methylation: Erythromycin-resistant methylase (erm) genes encode enzymes that methylate an adenine residue (A2058 in E. coli) in the 23S rRNA.[9][10][11] This modification reduces the binding affinity of most macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[10][12]
-
Point Mutations: Spontaneous mutations in the 23S rRNA genes (e.g., at positions A2063, A2064, or A2067) or in ribosomal proteins L4 and L22 can also prevent effective drug binding.[7][8] this compound, being a 16-membered macrolide, often selects for different mutations (e.g., A2067G) than 14- or 15-membered macrolides (e.g., A2063G or A2064C).[8]
-
-
Active Efflux Pumps: Bacteria can actively pump macrolides out of the cell, preventing the drug from reaching its ribosomal target in sufficient concentrations.[12][13] Key efflux pump systems include:
-
MFS (Major Facilitator Superfamily): Encoded by mef (macrolide efflux) genes, these pumps typically confer resistance to 14- and 15-membered macrolides.[13] this compound has been reported to be effective against strains with this type of efflux-mediated resistance.[1][6]
-
ABC (ATP-Binding Cassette) Transporters: Encoded by msr (macrolide-streptogramin resistance) genes, these pumps can also remove macrolides from the cell.[13] Some Msr proteins may also work by dislodging the bound macrolide from the ribosome.[13]
-
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic molecule itself.[1][12] For macrolides, this can involve phosphorylation, acylation, or glycosylation.[1] A novel mechanism of this compound resistance has been identified as inactivation via glycosylation, where the attachment of various sugar moieties to the 2'-hydroxyl group of this compound completely abolishes its antimicrobial activity.[1][6]
Quantitative Data Summary
This compound's utility in resistance studies is highlighted when its activity is compared with other macrolides against strains with specific resistance mechanisms. The following tables summarize data from an in vitro study on Mycoplasma pneumoniae, demonstrating how different macrolides select for resistance at different rates and through different mutations.
Table 1: Induction of Resistance in Mycoplasma pneumoniae M129 [7][8]
| Inducing Macrolide | Ring Size | Time to Resistance (days) | Passages Required | Final Induction Conc. (mg/L) |
| Roxithromycin | 14-membered | 23 | 2 | 0.25 |
| Josamycin | 16-membered | 28 | 2 | 16.0 |
| This compound | 16-membered | 87 | 7 | 5.12 |
This table shows that this compound was the least potent drug for inducing resistance, requiring the longest time, most passages, and a high drug concentration.[7][8]
Table 2: MICs (mg/L) for Parent Strain and this compound-Induced Mutants [7][8]
| Antibiotic | Ring Size | Parent Strain (M129) MIC | This compound-Induced Mutant MIC | Primary Mutation |
| Erythromycin | 14-membered | ≤0.015 | ≤0.125 | A2067G/C in 23S rRNA |
| Azithromycin | 15-membered | ≤0.015 | ≤0.125 | A2067G/C in 23S rRNA |
| Josamycin | 16-membered | ≤0.015 | 64 | A2067G/C in 23S rRNA |
| This compound | 16-membered | ≤0.015 | 64 | A2067G/C in 23S rRNA |
This table demonstrates a key application: mutants selected with this compound show high-level resistance to 16-membered macrolides but remain susceptible to 14- and 15-membered macrolides. This allows for the specific investigation of resistance mechanisms related to the 16-membered macrolide binding site.[7][8]
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to investigate macrolide resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is used to determine the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism. This quantitative measure is foundational for all resistance studies.[6]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Sterile multichannel pipettes and reservoirs
-
Incubator
Procedure:
-
Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 50 µL from the 10th column. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
-
Standardize the bacterial inoculum to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Add 50 µL of the standardized bacterial suspension to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Protocol 2: In Vitro Selection of this compound-Resistant Mutants
Principle: This protocol uses stepwise exposure to increasing concentrations of this compound to select for and amplify resistant subpopulations within a bacterial culture. This mimics the pressure that can lead to resistance during therapy.[7][8]
Materials:
-
Bacterial strain with a known this compound MIC
-
Broth medium and agar plates
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Prepare a series of culture tubes with broth containing this compound at concentrations of 0.25x, 0.5x, 1x, 2x, and 4x the baseline MIC.
-
Inoculate the tube with the highest concentration of this compound that permits growth (typically starting at 0.25x or 0.5x MIC) with the parent bacterial strain.
-
Incubate the culture until turbidity is observed (24-48 hours).
-
This culture is now the inoculum for the next "passage." Use it to inoculate a new series of tubes with progressively higher this compound concentrations.
-
Repeat this serial passage process. For each successful passage, confirm the new MIC of the culture.
-
The selection process is complete when a significant and stable increase in the MIC is achieved (e.g., >8-fold increase) or when no further increase is observed.[8]
-
Isolate single colonies from the final high-resistance culture by plating on this compound-containing agar.
Protocol 3: Screening for Efflux Pump Activity
Principle: this compound's effectiveness against some efflux-positive strains can be exploited. This protocol compares the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in MIC in the presence of an EPI suggests that efflux is a component of the resistance mechanism.
Materials:
-
This compound-resistant bacterial isolate
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., reserpine, verapamil, thioridazine). The chosen EPI should be tested to ensure it has no intrinsic antibacterial activity at the concentration used.[14][15]
-
Materials for MIC testing (as in Protocol 1).
Procedure:
-
Perform two parallel MIC assays for this compound on the resistant isolate.
-
Assay A (Control): A standard this compound MIC determination as described in Protocol 1.
-
Assay B (with EPI): Perform the same MIC determination, but add the EPI to all wells at a fixed, sub-inhibitory concentration.
-
Incubate both plates and read the MICs.
-
Interpretation: A four-fold or greater decrease in the this compound MIC in the presence of the EPI is considered significant and indicates the involvement of an active efflux pump in the resistance phenotype.
Protocol 4: Identification of Resistance Mutations by PCR and Sequencing
Principle: After selecting for stable, high-level resistance, this protocol identifies the genetic basis of the resistance, focusing on the 23S rRNA gene and ribosomal protein genes L4 and L22, which are common targets for macrolide resistance mutations.[8][14]
Materials:
-
This compound-resistant and parent (susceptible) bacterial isolates
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)[14]
-
Primers designed to amplify domain V of the 23S rRNA gene and the genes for ribosomal proteins L4 and L22.
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service or equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from both the this compound-resistant mutant and the original susceptible parent strain according to the kit manufacturer's instructions.
-
PCR Amplification:
-
Set up PCR reactions to amplify the target gene regions (23S rRNA domain V, L4, L22) from both resistant and susceptible gDNA templates.
-
Use a standard PCR protocol (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension). Annealing temperature should be optimized for the specific primers used.
-
-
Verification: Run a small amount of the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing. Ensure primers for both forward and reverse strands are used for high-quality sequence data.
-
Sequence Analysis:
-
Align the sequence data from the resistant isolate with the sequence from the susceptible parent strain.
-
Identify any nucleotide changes (point mutations, insertions, or deletions) in the resistant strain.
-
Compare these mutations to known resistance-conferring mutations in the literature (e.g., A2067G in 23S rRNA for 16-membered macrolide resistance).[8]
-
References
- 1. This compound Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is this compound Acetate used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]
- 8. Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 10. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Macrolide resistance in Mycoplasma pneumoniae in adult patients [frontiersin.org]
- 15. The role of efflux pumps in macrolide resistance in Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Midecamycin Stability Under Laboratory Storage Conditions: A Technical Support Guide
This technical support center provides guidance and answers frequently asked questions regarding the stability of Midecamycin under various laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound powder?
For long-term storage, this compound powder should be stored in a tightly sealed container in a dry place, protected from light, at a temperature of -20°C.[1][2][3] Following these conditions helps to minimize degradation and maintain the compound's potency.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), and Ethanol.[1][3] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mg/mL) and store it in small aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), aliquots can be kept at -20°C.[1] For longer-term storage (up to six months), it is advisable to store the aliquots at -80°C.[1]
Q3: What is the stability of this compound in aqueous solutions at room temperature?
A study on this compound tablets dissolved in a diluent to a concentration of 2.0 mg/mL indicated that the solution was stable at 25°C for up to 48 hours.[4] Stability was determined by the absence of new peaks and a relative standard deviation (RSD) of the peak area of no more than 5% when analyzed by HPLC.[4] However, for critical experiments, it is always best to use freshly prepared solutions or conduct a specific stability assessment for your experimental conditions.
Q4: How does pH affect the stability of this compound?
The antibacterial activity of this compound acetate has been shown to be enhanced in media with a pH of 7 or 8.[5][6] One study investigating the enzymatic glucosylation of this compound found that the enzyme had a wide pH tolerance (from 4.0 to 12.0), suggesting that this compound itself is stable across this pH range for at least 2 hours at 37°C.[7] Generally, macrolide antibiotics can be susceptible to degradation in acidic conditions.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of antibacterial activity | This compound may have degraded in the experimental medium. | Check the pH of your medium, as extreme pH can affect stability. Consider the temperature and duration of your experiment. It is recommended to add this compound to the medium shortly before starting the experiment. |
| Appearance of unknown peaks in chromatography | Chemical degradation of this compound. | This could be due to prolonged storage, exposure to light, or incompatible solvent/buffer components. A forced degradation study can help identify potential degradation products. |
Quantitative Stability Data
Specific long-term stability data for this compound under a variety of conditions is limited in the available literature. The following table provides a general overview of storage recommendations based on available information for this compound and other macrolide antibiotics.
| Compound | Form | Storage Condition | Duration | Stability |
| This compound | Powder | -20°C | Long-term | Stable[2][3] |
| This compound | Stock Solution in DMSO | -20°C | 1 month | Stable[1] |
| This compound | Stock Solution in DMSO | -80°C | 6 months | Stable[1] |
| This compound | Tablet Solution (2 mg/mL) | 25°C | 48 hours | Stable[4] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer under defined storage conditions.
1. Materials:
- This compound powder
- Appropriate solvent (e.g., DMSO, Ethanol)
- Buffer solution of desired pH
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- C18 HPLC column
- Calibrated storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).
- Preparation of Test Solutions: Dilute the stock solution with the buffer of interest to the final desired concentration for your experiments.
- Initial Analysis (Time 0): Immediately analyze the freshly prepared test solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound. This serves as the 100% reference point.
- Storage: Aliquot the test solution into several light-protective containers and store them under the desired conditions (e.g., 4°C, 25°C, -20°C, with and without light exposure).
- Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample from each storage condition.
- Sample Analysis: Allow the sample to reach room temperature and analyze it using the same HPLC method as for the initial analysis.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common threshold for stability is retaining at least 90% of the initial concentration.
3. HPLC Method:
- A validated stability-indicating HPLC method is crucial. This means the method should be able to separate the intact this compound from its potential degradation products. Method development may be required.
- A typical method might involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). Detection is often performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 231 nm or 280 nm for some of its components)[4].
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Elimination of macrolides in water bodies using photochemical oxidation [aimspress.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic degradation of a typical macrolide antibiotic roxi...: Ingenta Connect [ingentaconnect.com]
- 6. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. fda.gov [fda.gov]
Technical Support Center: Midecamycin Impurity Analysis by HPLC
Welcome to our technical support center for the HPLC analysis of midecamycin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound impurities using HPLC?
A1: The primary challenges in this compound analysis stem from the structural similarity of its various components and impurities.[1][2] This often leads to issues such as:
-
Co-elution: Impurities eluting at the same or very similar retention times as the main components or other impurities, making accurate quantification difficult.[3]
-
Poor Resolution: Inadequate separation between adjacent peaks, leading to overlapping chromatograms.
-
Peak Tailing: Asymmetrical peak shapes which can compromise the accuracy of peak integration and quantification.[4][5]
-
Matrix Effects: Interference from excipients in formulated products like tablets can complicate the separation and detection of impurities.[1]
Q2: My chromatogram shows poor resolution between this compound and an impurity. How can I improve it?
A2: Improving resolution requires optimizing several chromatographic parameters. Consider the following adjustments:
-
Mobile Phase Composition: Modifying the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact selectivity.[6][7] Experiment with small, incremental changes to the gradient or isocratic composition.
-
pH of the Mobile Phase: The pH of the aqueous phase can alter the ionization state of this compound and its impurities, thereby affecting their retention and separation. For this compound, a slightly basic pH (around 7.3) has been shown to be effective.[1][8]
-
Column Chemistry: While C18 columns are commonly used, switching to a different stationary phase (e.g., a different brand of C18 or a phenyl-hexyl column) can offer different selectivity.[1]
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution. A temperature of around 35°C has been used successfully.[1][8]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.
Q3: I am observing significant peak tailing for my this compound A1 peak. What are the potential causes and solutions?
A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase or other issues within the HPLC system.
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.
-
Solution: Use a well-end-capped column or a column specifically designed for basic compounds. Operating the mobile phase at a slightly acidic pH can suppress silanol ionization, but for this compound, a basic pH is often preferred for overall separation. The use of a mobile phase additive like triethylamine can also help to mask the silanol groups.[8]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.[9]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q4: How can I ensure my HPLC method for this compound impurity profiling is robust and reproducible?
A4: Method robustness is crucial for reliable and consistent results.
-
Method Validation: A thorough method validation according to ICH guidelines is essential.[10][11] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2]
-
System Suitability Tests (SSTs): Regularly perform SSTs to ensure the chromatographic system is performing adequately. Key SST parameters include theoretical plates, tailing factor, and resolution between critical pairs.
-
Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure accurate pH adjustment. Filter and degas all solvents to prevent pump cavitation and baseline noise.[12]
-
Sample Preparation: Develop a consistent and reproducible sample preparation procedure. The diluent should ideally be similar to the initial mobile phase composition to ensure good peak shape.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Use a highly end-capped C18 column or a column designed for basic compounds.- Add a competing base like triethylamine to the mobile phase.[8] |
| Column Overload | - Reduce the injection volume or dilute the sample.[9] |
| Inappropriate Sample Solvent | - Dissolve the sample in the initial mobile phase composition whenever possible.[4] |
| Column Contamination/Void | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- If the problem persists, replace the column.[5] |
| Extra-Column Dead Volume | - Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
Problem: Poor Resolution or Co-elution of Peaks
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | - Adjust the organic solvent-to-buffer ratio.- Modify the pH of the aqueous phase. A pH of 7.3 has been shown to be effective.[1][8]- Evaluate different buffer salts (e.g., ammonium formate, ammonium acetate).[13] |
| Inadequate Column Chemistry | - Test different C18 columns from various manufacturers as they can have different selectivities.[1]- Consider a column with a different stationary phase (e.g., Phenyl-Hexyl). |
| Gradient Program Not Optimized | - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect Column Temperature | - Optimize the column temperature. A common starting point is 35°C.[1][8] |
Experimental Protocols
Below are detailed methodologies for HPLC analysis of this compound impurities, based on established methods.
Method 1: RP-HPLC with ELSD Detection
| Parameter | Condition |
| Column | Diamonsil C18 |
| Mobile Phase | Acetonitrile : 0.2 mol/L Ammonium Formate (pH 7.3 with triethylamine) (52:48, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 35°C[8] |
| Detection | Evaporative Light-Scattering Detector (ELSD) |
| ELSD Drift Tube Temp. | 105°C[8] |
| ELSD Gas Flow Rate | 3.0 L/min[8] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Method 2: RP-HPLC with DAD Detection
| Parameter | Condition |
| Column | Agilent Extend-C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 100 mmol/L Formic acid amine solution (pH 7.3 with ammonium hydroxide)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | 0 min - 40% B25 min - 50% B30 min - 60% B35 min - 80% B36 min - 40% B45 min - 40% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection | Diode Array Detector (DAD) at 232 nm and 280 nm[1] |
| Injection Volume | 10 µL[1] |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (60:40) to a concentration of 2.0 mg/mL.[1][2] |
Visualizations
HPLC Troubleshooting Workflow
References
- 1. The Quality Control of this compound and the Predictive Demarcation between Its Impurities and Components [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. provost.utsa.edu [provost.utsa.edu]
- 7. mastelf.com [mastelf.com]
- 8. rp-hplc-determination-of-midecamycin-and-related-impurities - Ask this paper | Bohrium [bohrium.com]
- 9. mastelf.com [mastelf.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
Minimizing matrix effects in mass spectrometry analysis of midecamycin
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects in the mass spectrometry analysis of midecamycin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][2] For macrolide antibiotics like this compound, endogenous phospholipids and other components in biological samples are common sources of matrix effects.[3]
Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?
A2: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for reducing matrix effects in the analysis of macrolides in complex biological samples.[4] Specifically, mixed-mode or polymeric SPE cartridges often provide the cleanest extracts. Liquid-Liquid Extraction (LLE) is also a robust technique for cleaning up samples.[4][5] Protein Precipitation (PP) is the simplest and fastest method but is typically the least effective at removing interfering matrix components.[6][7]
Q3: What type of internal standard (IS) is recommended for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[8][9][10] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it experiences similar matrix effects and extraction recovery, which allows for accurate correction during data analysis.[10] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to be chromatographically resolved from this compound and not suffer from differential matrix effects.[8]
Q4: How can I quantitatively assess the matrix effect in my this compound assay?
A4: The most common method is the post-extraction spike analysis.[1][3] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1]
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing chromatographic separation is a crucial step. By achieving baseline separation of this compound from co-eluting matrix components, the impact of ion suppression or enhancement can be significantly reduced. This can be accomplished by adjusting the mobile phase composition, gradient profile, and choice of a suitable analytical column, such as a C18 column.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Residual matrix components interacting with the column. | 1. Optimize the mobile phase gradient and pH. Consider a different column chemistry. 2. Improve sample cleanup by switching from Protein Precipitation to LLE or SPE. |
| High Variability in this compound Response Between Samples | 1. Significant and variable matrix effects. 2. Inconsistent sample preparation. | 1. Implement a more effective sample cleanup method (SPE is recommended). 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[8][9][10] 3. Ensure consistent execution of the sample preparation protocol. |
| Low this compound Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte loss due to adsorption to labware. | 1. Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. 2. Use low-adsorption microcentrifuge tubes and pipette tips. |
| Ion Suppression Observed | 1. Co-elution of matrix components (e.g., phospholipids). 2. Inadequate sample cleanup. | 1. Modify the chromatographic gradient to better separate this compound from the suppression zone. 2. Switch to a more rigorous sample preparation method like SPE.[4] 3. For plasma samples, consider techniques specifically designed to remove phospholipids. |
| Internal Standard Response is Inconsistent | 1. The chosen IS is not behaving similarly to this compound (if not a SIL-IS). 2. Inconsistent addition of the IS to samples. 3. The IS itself is experiencing significant matrix effects. | 1. Switch to a stable isotope-labeled internal standard for this compound.[8][10] 2. Add the IS early in the sample preparation workflow to account for variability in all subsequent steps.[9] 3. Review the IS response across the batch; if inconsistent, investigate the sample preparation and chromatographic conditions. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of common sample preparation techniques for the analysis of macrolide antibiotics like this compound in biological fluids. The values are representative and may vary depending on the specific matrix and analytical conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (Ion Suppression) | High (can be >50%) | Moderate (15-40%) | Low (<15%) |
| Analyte Recovery | Good to Excellent (>90%) | Good (80-95%) | Excellent (>90%) |
| Process Time | Fast | Moderate | Slowest |
| Cost per Sample | Low | Low to Moderate | High |
| Extract Cleanliness | Low | Moderate | High |
| Suitability for High Sensitivity Assays | Low | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex.
-
Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition and inject.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[13]
-
Sample Loading: Pre-treat 200 µL of plasma by adding the internal standard and diluting with 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase starting composition for injection.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Decision tree for minimizing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. cerilliant.com [cerilliant.com]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of peptide antibiotic residues in milk using liquid chromatography-high resolution mass spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Midecamycin Cross-Reactivity in Immunological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-reactivity issues with the macrolide antibiotic midecamycin in immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in immunoassays?
This compound is a 16-membered macrolide antibiotic used in veterinary and human medicine. Cross-reactivity in immunoassays occurs when an antibody designed to detect a specific analyte (e.g., another macrolide) also binds to this compound due to structural similarities. This can lead to inaccurate results, such as false positives or overestimated concentrations. The shared core macrocyclic lactone ring and sugar moieties among macrolides are the primary cause of this phenomenon.[1][2]
Q2: Which types of immunoassays are most susceptible to this compound cross-reactivity?
Competitive immunoassays, such as competitive ELISA, are generally more prone to cross-reactivity than sandwich assays.[3] This is because competitive assays often use a single antibody to bind to the analyte, increasing the likelihood that structurally similar molecules will also bind and interfere with the signal.
Q3: What are the common signs of this compound cross-reactivity in my assay?
Common indicators of cross-reactivity include:
-
Higher than expected analyte concentrations in samples known to contain this compound.
-
False-positive results in samples containing this compound but not the target analyte.
-
Poor correlation between immunoassay results and a more specific analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Inconsistent results between different antibody lots or assay kits.
Q4: How can I confirm if this compound is cross-reacting in my assay?
The most direct way to confirm cross-reactivity is to perform a spike-and-recovery experiment. This involves spiking a known concentration of this compound into a blank sample matrix and observing the signal generated in your assay. If a significant signal is detected, it indicates cross-reactivity. A competitive inhibition assay can also be performed to quantify the extent of cross-reactivity.
Troubleshooting Guide
Issue: Suspected this compound Cross-Reactivity Leading to Inaccurate Results
This guide provides a systematic approach to identifying and mitigating the effects of this compound cross-reactivity in your immunological assays.
Step 1: Assess the Potential for Cross-Reactivity
The first step is to determine the likelihood of cross-reactivity based on the structural similarities between this compound and your target analyte. This compound is a 16-membered macrolide, and is therefore more likely to cross-react with antibodies generated against other 16-membered macrolides like tylosin, josamycin, and spiramycin.
Shared Structural Features of 16-Membered Macrolides:
-
Large lactone ring (16 atoms)
-
Attached deoxy sugar molecules
While specific cross-reactivity data for this compound is limited in published literature, data from structurally similar macrolides, such as tylosin, can provide valuable insights.
Table 1: Example Cross-Reactivity Data for Tylosin and Related Compounds in a Competitive Direct ELISA [4]
| Compound | Relationship to Tylosin A | Cross-Reactivity (%) |
| Tylosin A | Target Analyte | 100 |
| Tylosin B | Related Compound | 26 |
| Tylosin C | Related Compound | 19 |
| Tylosin D | Related Compound | 106 |
| Isotylosin A alcohol | Photoreaction Product | 121 |
| Isotylosin A aldol | Photoreaction Product | 46 |
This table illustrates how structurally similar compounds can exhibit varying degrees of cross-reactivity in an immunoassay.
Step 2: Immediate Mitigation Strategies
If cross-reactivity is suspected, the following strategies can be employed to try and reduce its impact on your current assay.
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level that no longer significantly interferes with the assay.[5][6] It is crucial to ensure that the target analyte concentration remains within the detection range of the assay after dilution.
-
Sample Pre-treatment: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to selectively remove this compound from the sample before analysis. The choice of extraction method will depend on the physicochemical properties of this compound and the target analyte.
-
Assay Condition Optimization: Modifying assay parameters such as incubation time, temperature, and buffer pH can sometimes favor the binding of the target analyte over the cross-reactant.[7]
Step 3: Quantifying Cross-Reactivity with a Competitive Inhibition Assay
To quantitatively assess the degree of cross-reactivity, a competitive inhibition ELISA is the recommended method. This will allow you to determine the concentration of this compound that produces the same signal as a known concentration of your target analyte.
Experimental Protocol: Competitive Inhibition ELISA
-
Plate Coating: Coat a 96-well microplate with a conjugate of your target analyte (e.g., target analyte-BSA conjugate). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Plate Incubation: Add the pre-incubated antibody-analyte mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP-conjugated antibodies) and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the concentration for both the target analyte and this compound. Calculate the IC50 (the concentration that causes 50% inhibition) for both. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Step 4: Long-Term Solutions
If the above strategies are insufficient or not practical for your application, more definitive solutions may be necessary.
-
Develop a High-Specificity Monoclonal Antibody: The most robust solution is to develop a monoclonal antibody that is highly specific for your target analyte and has minimal cross-reactivity with this compound.[10][11][12] This involves careful antigen design to present unique epitopes of the target analyte that are not present on this compound.
Key Steps in Developing a Specific Monoclonal Antibody:
-
Hapten Design and Synthesis: Design and synthesize a hapten that exposes a unique region of the target macrolide.
-
Immunogen and Coating Antigen Preparation: Conjugate the hapten to a carrier protein (e.g., BSA, KLH) to create an immunogen for animal immunization and a coating antigen for screening.
-
Animal Immunization and Hybridoma Production: Immunize animals (typically mice) with the immunogen and produce hybridoma cells.
-
Screening and Selection: Screen the hybridomas for clones that produce antibodies with high affinity for the target analyte and low cross-reactivity with this compound and other relevant macrolides. This is a critical step and should involve competitive ELISA screening.
-
Antibody Production and Characterization: Isolate, purify, and characterize the selected monoclonal antibody.
-
-
Use an Alternative Analytical Method: If developing a new antibody is not feasible, consider using an alternative, more specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can separate and specifically quantify this compound and the target analyte, thus avoiding cross-reactivity issues.[13]
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. health.ucdavis.edu [health.ucdavis.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 6. cygnustechnologies.com [cygnustechnologies.com]
- 7. arp1.com [arp1.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Production of monoclonal antibody against tylosin and tilmicosin with homogeneous cross-reactivity and its application in lateral flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bostonmolecules.com [bostonmolecules.com]
- 12. High specific monoclonal antibody production and development of an ELISA method for monitoring T-2 toxin in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing midecamycin activity by adjusting pH in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing midecamycin activity by adjusting the pH in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production in Streptomyces cultures?
A1: The optimal pH for this compound production by Streptomyces species generally falls within a neutral to slightly alkaline range, typically between pH 7.0 and 8.0. The antibacterial activity of this compound itself is also potentiated at a pH of 7 or 8. However, the optimal initial pH for antibiotic production can vary depending on the specific Streptomyces strain and the composition of the culture medium. For some strains, maximum production might be achieved at a pH closer to 6.0. It is crucial to determine the optimal pH for your specific strain and fermentation conditions empirically.
Q2: How does culture media pH affect the growth of Streptomyces versus this compound production?
A2: The optimal pH for biomass production (growth) of Streptomyces may differ from the optimal pH for secondary metabolite production, such as this compound. Often, a pH that supports robust initial growth is beneficial, followed by a shift or maintenance of pH in a range that favors antibiotic synthesis. For instance, some studies on Streptomyces have shown maximal growth at a more neutral pH (around 7.0), while antibiotic production is enhanced at a slightly more alkaline pH (e.g., 8.0).
Q3: Can the pH of the culture medium change during fermentation, and should I control it?
A3: Yes, the pH of the culture medium can and often does change significantly during fermentation. This is due to the consumption of substrates (like amino acids and organic acids) and the production of metabolic byproducts by the Streptomyces. For consistent and optimal this compound yields, it is highly recommended to monitor and control the pH throughout the fermentation process using appropriate buffers in the medium or by the automated addition of acid or base in a bioreactor.
Q4: What are the common methods for adjusting and controlling pH in the laboratory setting?
A4: For initial pH adjustment of the culture medium, sterile solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used before inoculation. For pH control during fermentation in shake flasks, a well-buffered medium is essential. In a bioreactor, pH can be controlled more precisely using a pH probe and an automated system that adds sterile acid or base as needed to maintain a setpoint.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low this compound Yield Despite Good Growth | Suboptimal pH for antibiotic production. | 1. Review the literature for the optimal pH range for your Streptomyces species. 2. Perform a pH optimization experiment, testing a range of initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). 3. If using a bioreactor, implement pH control to maintain the optimal pH throughout the fermentation. |
| Inconsistent this compound Yields Between Batches | Fluctuations in culture pH during fermentation. | 1. Monitor the pH profile of your culture over time in an uncontrolled batch. 2. Incorporate a suitable biological buffer into your culture medium. 3. For bioreactors, ensure the pH probe is calibrated correctly and the control system is functioning properly. |
| Poor Streptomyces Growth | The initial pH of the medium is too acidic or alkaline. | 1. Check the pH of your medium after autoclaving, as it can sometimes change. 2. Ensure your pH meter is properly calibrated. 3. Test a range of initial pH values to find the optimum for biomass production for your specific strain. |
| This compound Appears Degraded | This compound may be unstable at extreme pH values, especially during extraction. | 1. Ensure the pH of the culture broth is neutralized before proceeding with solvent extraction. 2. Investigate the pH stability of this compound under your specific extraction and storage conditions. |
Quantitative Data
| Initial Culture pH | Relative this compound Yield (%) | Observations |
| 5.0 | 30-40% | Growth may be inhibited; significantly lower antibiotic production. |
| 6.0 | 60-70% | Sub-optimal for production, but may support good initial growth. |
| 7.0 | 90-100% | Often near-optimal for both growth and this compound production. |
| 7.5 | 95-100% | Frequently observed as the optimal pH for macrolide production. |
| 8.0 | 85-95% | High production, but may see a slight decrease compared to pH 7.5. |
| 9.0 | 40-50% | Growth and/or antibiotic production is typically inhibited at higher pH. |
Experimental Protocols
Experiment: Determining the Optimal Initial pH for this compound Production in Shake Flask Culture
Objective: To identify the initial pH of the culture medium that results in the highest yield of this compound.
Materials:
-
Streptomyces mycarofaciens (or other this compound-producing strain)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Soybean Mannitol Broth)
-
Sterile 1 M HCl and 1 M NaOH
-
Sterile 250 mL Erlenmeyer flasks with foam plugs
-
Shaking incubator
-
pH meter
-
Spectrophotometer
-
HPLC for this compound quantification
Methodology:
-
Prepare Production Medium: Prepare the production medium according to your standard protocol. Dispense 50 mL of the medium into several 250 mL Erlenmeyer flasks.
-
Adjust Initial pH: Before autoclaving, adjust the pH of the medium in the flasks to a range of desired values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5) using sterile 1 M HCl or 1 M NaOH. Prepare triplicate flasks for each pH value.
-
Sterilization: Autoclave the flasks with the pH-adjusted medium. After cooling, aseptically check the pH of a sample from each set to ensure it has not changed significantly.
-
Inoculation: Inoculate each flask with a standardized amount of seed culture (e.g., 2% v/v).
-
Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for your strain (e.g., 28-30°C and 200 rpm) for the typical production period (e.g., 7-10 days).
-
Sampling and Analysis:
-
At regular intervals (e.g., every 24 hours), aseptically withdraw a small sample from each flask.
-
Measure the pH of the sample.
-
Measure the optical density (e.g., at 600 nm) to estimate cell growth (biomass).
-
At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation.
-
-
This compound Extraction and Quantification:
-
Extract this compound from the supernatant and/or mycelium using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the this compound concentration using a validated HPLC method.
-
-
Data Analysis: Plot the this compound yield and biomass against the initial pH to determine the optimal initial pH for production.
Visualizations
Caption: Workflow for Determining Optimal pH for this compound Production.
Caption: Relationship between Culture pH and this compound Activity.
Strategies to prevent midecamycin inactivation by bacterial enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with midecamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the enzymatic inactivation of this compound in bacterial species.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which bacteria inactivate this compound?
A1: The primary mechanisms of this compound inactivation are enzymatic modifications mediated by specific bacterial enzymes. The two main classes of enzymes responsible for this are:
-
Macrolide Phosphotransferases (MPHs): These enzymes catalyze the phosphorylation of the 2'-hydroxyl group on the mycaminose sugar of this compound. This modification prevents the antibiotic from binding to its ribosomal target.
-
Glycosyltransferases (GTs): These enzymes transfer a sugar moiety (e.g., glucose, xylose) to the 2'-hydroxyl group of this compound, rendering it inactive.[1][2]
Additionally, other inactivation mechanisms such as reduction of the 18-formyl group and deacylation have been reported in some bacterial species like Nocardia.[1]
Q2: Are macrolide esterases (Ere) a concern for this compound inactivation?
A2: No. While macrolide esterases are a common mechanism of resistance for 14- and 15-membered macrolides, they do not hydrolyze the lactone ring of 16-membered macrolides like this compound. Therefore, if you are observing this compound inactivation, it is unlikely to be caused by EreA or EreB enzymes.
Q3: How does enzymatic modification affect the activity of this compound?
A3: Enzymatic modification at the 2'-hydroxyl group of this compound sterically hinders the binding of the antibiotic to the 50S ribosomal subunit, which is its site of action.[1] This prevents the inhibition of bacterial protein synthesis, leading to antibiotic resistance. The loss of activity is significant, with modified this compound showing no antibacterial effect even at high concentrations.[1][2]
Q4: Are there any known inhibitors for macrolide phosphotransferases (MPHs) or glycosyltransferases (GTs)?
A4: Currently, there are no clinically approved inhibitors for MPHs or macrolide-inactivating GTs. Research in this area is ongoing, but the development of effective inhibitors remains a challenge. This is in contrast to other antibiotic classes like beta-lactams, where inhibitors such as clavulanic acid are successfully used in combination therapies.
Q5: How is the expression of this compound-inactivating enzymes regulated in bacteria?
A5: The expression of some genes encoding these enzymes is inducible. For example, the mphA gene, which encodes a macrolide phosphotransferase, is part of an operon that is negatively regulated by a repressor protein, MphR(A). In the presence of macrolide antibiotics like erythromycin, the repressor is inactivated, leading to the transcription of the mphA gene and subsequent production of the inactivating enzyme.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial strain.
-
Possible Cause 1: Enzymatic Inactivation. The bacterial strain may be expressing macrolide phosphotransferases (MPHs) or glycosyltransferases (GTs) that inactivate this compound.
-
Troubleshooting Steps:
-
Gene Detection: Perform PCR to screen for the presence of known mph and macrolide-specific gt genes in your bacterial strain.
-
Enzyme Activity Assay: Conduct an in vitro enzyme assay using cell lysates of your bacterial strain to confirm the presence of this compound-inactivating activity (see Experimental Protocols section).
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of modified this compound (phosphorylated or glycosylated) in culture supernatants or cell lysates after incubation with the antibiotic.[5]
-
-
-
Possible Cause 2: Sub-optimal Assay Conditions. Variability in MIC assays can arise from issues with media, inoculum preparation, or incubation conditions.[6]
-
Troubleshooting Steps:
-
Verify Media Composition: Ensure you are using the recommended Mueller-Hinton broth or agar, supplemented appropriately for fastidious organisms if necessary.
-
Standardize Inoculum: Prepare the bacterial inoculum to the correct density (typically 0.5 McFarland standard) to ensure consistent results.
-
Control Incubation Parameters: Maintain a consistent incubation temperature and duration as specified in standard protocols (e.g., 35°C for 16-20 hours).
-
Use Quality Control Strains: Always include appropriate quality control strains with known MIC values for this compound to validate your assay.
-
-
Problem 2: this compound appears to be rapidly degraded in my bacterial culture.
-
Possible Cause: High-level expression of inactivating enzymes. The bacterial strain may have a highly active and/or highly expressed MPH or GT.
-
Troubleshooting Steps:
-
Quantitative Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the identified resistance genes.
-
Enzyme Kinetics: Purify the inactivating enzyme from your strain and determine its kinetic parameters (Km and Vmax) with this compound as the substrate to assess its efficiency.
-
Time-course Inactivation Study: Monitor the concentration of this compound and its inactivated forms over time in your bacterial culture using HPLC or LC-MS to determine the rate of degradation.
-
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Glycosylated Derivatives. [1]
| Compound | Bacillus intestinalis T30 (μg/mL) | Bacillus subtilis 168 (μg/mL) | Staphylococcus aureus (μg/mL) | Streptococcus pneumoniae (μg/mL) |
| This compound | 0.5 | 1 | 1 | 0.25 |
| This compound 2'-O-glucopyranoside | >64 | >64 | >64 | >64 |
| This compound 2'-O-xylopyranoside | >64 | >64 | >64 | >64 |
| This compound 2'-O-N-acetylglucosamine | >64 | >64 | >64 | >64 |
Table 2: Kinetic Parameters of Glycosyltransferase (OleD) for this compound Glucosylation. [3]
| Substrate | Km (mM) | Vmax (mM/min) |
| UDP-Glc | 1.933 ± 0.124 | 0.080 ± 0.002 |
| This compound | 0.626 ± 0.106 | 11.120 ± 0.830 |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI, EUCAST).
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to obtain a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
2. Assay for this compound Glycosylation by a Glycosyltransferase (GT)
This protocol is based on the characterization of the glycosyltransferase OleD.[1]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 9.0)
-
This compound (substrate)
-
A sugar donor such as UDP-glucose (co-substrate)
-
Purified GT enzyme or bacterial cell lysate
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for OleD) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as an equal volume of methanol.
-
Analysis: Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the remaining this compound and the newly formed glycosylated this compound. A C18 column is typically used for separation.[5]
3. Heterologous Expression and Purification of a Macrolide Phosphotransferase (MPH)
This protocol provides a general workflow for producing MPH enzymes for in vitro studies.[7]
-
Gene Cloning: Amplify the mph gene from the bacterial strain of interest and clone it into an appropriate expression vector (e.g., pET series for E. coli).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli in LB broth with the appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification: If the protein is tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA resin) to purify the MPH enzyme. Further purification steps like ion-exchange or size-exclusion chromatography may be necessary.
-
Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.
Visualizations
Caption: Enzymatic inactivation pathways of this compound in bacteria.
Caption: Regulation of the mphA gene expression.
Caption: Troubleshooting workflow for high this compound MIC results.
References
- 1. This compound Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site [mdpi.com]
- 2. This compound Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous protein expression in E. coli [protocols.io]
Validation & Comparative
Midecamycin and Erythromycin: A Comparative Efficacy Analysis Against Streptococci
For Immediate Release
This guide provides a detailed comparative analysis of the in vitro efficacy of midecamycin and erythromycin against various Streptococcus species. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Executive Summary
This compound, a 16-membered macrolide antibiotic, demonstrates comparable and, in some cases, superior in vitro activity against Streptococcus species when compared to the 14-membered macrolide, erythromycin. Notably, this compound often retains its efficacy against certain erythromycin-resistant strains, particularly those expressing an efflux pump mechanism of resistance. This guide summarizes the minimum inhibitory concentration (MIC) data for both compounds against key streptococcal pathogens and provides detailed experimental protocols for susceptibility testing.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The in vitro efficacy of this compound and erythromycin against clinically relevant Streptococcus species is summarized below. The data is presented as the concentration of the antibiotic required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Streptococcus pyogenes
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percentage Susceptible |
| This compound | ≤0.06 | ≤0.06 | 93.8%[1] |
| Erythromycin | 0.12 | 0.5 | 90.4%[1] |
Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| This compound | 0.06 | 1 |
| Erythromycin | 0.06 | >64 |
Note: MIC values for S. pneumoniae can vary significantly based on the prevalence of resistance mechanisms in the tested isolates.
Streptococcus agalactiae
| Antibiotic | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| This compound | 0.03 - >64 | 0.06 | 0.25 |
| Erythromycin | 0.03 - >64 | 0.12 | 8 |
Efficacy Against Erythromycin-Resistant Streptococci
A key differentiator between this compound and erythromycin is their activity against erythromycin-resistant strains. Resistance to erythromycin in streptococci is primarily mediated by two mechanisms:
-
Target site modification: Methylation of the 23S rRNA, encoded by the erm genes, prevents macrolide binding to the ribosome. This typically confers resistance to 14-, 15-, and 16-membered macrolides (MLSB phenotype).
-
Active efflux: An efflux pump, encoded by the mef gene, actively removes 14- and 15-membered macrolides from the bacterial cell. 16-membered macrolides like this compound are generally not substrates for this pump.[2]
This compound has been shown to be active against Streptococcus pyogenes isolates that exhibit an efflux phenotype of erythromycin resistance.[1]
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Streptococcus species.
Broth Microdilution Method (CLSI Standard)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.
a) Inoculum Preparation:
-
Select three to five morphologically similar colonies from an 18- to 24-hour-old culture on a non-selective agar plate (e.g., sheep blood agar).
-
Suspend the colonies in a sterile, non-cysteine-containing broth (e.g., Mueller-Hinton broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b) Test Procedure:
-
Use sterile 96-well microtiter plates containing serial twofold dilutions of the antimicrobial agents in CAMHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours for Streptococcus species other than S. pneumoniae. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method (CLSI Standard)
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.
a) Plate Preparation:
-
Prepare a series of agar plates (Mueller-Hinton agar supplemented with 5% defibrinated sheep blood for streptococci) containing serial twofold dilutions of the antimicrobial agent.
-
Ensure the agar is thoroughly mixed with the antibiotic and allowed to solidify completely.
b) Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot when applied to the agar surface.
c) Test Procedure:
-
Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, starting with the antibiotic-free control plate and progressing to plates with increasing antibiotic concentrations.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
-
Incubate the plates at 35°C ± 2°C for 20-24 hours in 5% CO₂ for S. pneumoniae or ambient air for other streptococci.
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a fine film of growth.
Visualized Mechanisms and Workflows
Mechanism of Action and Resistance
Caption: Mechanism of action and resistance to macrolides.
Experimental Workflow: Broth Microdilution MIC Testing
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound presents a viable alternative to erythromycin for the treatment of streptococcal infections. Its key advantage lies in its retained activity against erythromycin-resistant strains that utilize an efflux pump mechanism. The choice of antibiotic should, however, always be guided by local resistance patterns and the results of antimicrobial susceptibility testing. The standardized protocols provided in this guide are essential for accurate in vitro assessment of antibiotic efficacy.
References
Midecamycin vs. Azithromycin: A Comparative Analysis of Their Effects on Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two macrolide antibiotics, midecamycin and azithromycin, on gastrointestinal motility. The information presented is based on experimental data from clinical and preclinical studies, offering insights into their mechanisms of action and potential as prokinetic agents.
Executive Summary
Azithromycin, a 15-membered macrolide, demonstrates significant prokinetic properties by acting as a motilin receptor agonist, thereby stimulating gastrointestinal contractions. In contrast, this compound, a 16-membered macrolide, has been shown to have no significant effect on gastrointestinal motility in humans. This fundamental difference in their pharmacological activity on the gastrointestinal tract is a key consideration for their clinical application beyond their antimicrobial properties.
Mechanism of Action: Motilin Receptor Agonism
The prokinetic effects of certain macrolides are primarily attributed to their ability to act as agonists at the motilin receptor.[1] Motilin is a hormone that stimulates contractions of the stomach and small intestine, particularly during the fasting state, contributing to the migrating motor complex (MMC) that helps clear the gut of residual food and secretions.[1][2]
Azithromycin has been demonstrated to be a potent motilin receptor agonist.[3][4][5] It binds to and activates motilin receptors, mimicking the action of endogenous motilin and leading to increased gastrointestinal motility.[3][4][6] This action involves the facilitation of cholinergic activity in the human stomach.[3][4] this compound, on the other hand, does not exhibit significant motilin receptor agonism, which explains its lack of prokinetic effects.[7][8]
Caption: Signaling pathway of azithromycin's prokinetic effect.
Comparative Efficacy on Gastrointestinal Motility
Clinical studies in healthy human volunteers have directly compared the effects of this compound acetate and azithromycin on gastrointestinal motility using antroduodenal manometry. The results consistently show a significant difference in their prokinetic activity.
| Parameter | This compound Acetate (600 mg b.i.d.) | Azithromycin (500 mg single dose or 250 mg daily) | Placebo |
| Interdigestive Gastric Motility | No significant difference from placebo[7][8] | - | No significant effect[7][8] |
| Interdigestive Jejunal Motility | No effect[7] | - | No effect[7] |
| Postprandial Antral Motility Index | No significant difference from placebo[8] | Statistically significant increase compared to placebo[8] | Baseline |
| Origin of Gastric Contractions | No change compared to placebo[8] | Originated higher up in the stomach compared to placebo and this compound[8] | Baseline |
Experimental Protocols
The primary method for assessing gastrointestinal motility in the cited human studies is intraluminal manometry .
Antroduodenal Manometry
This technique involves the placement of a catheter with multiple pressure sensors into the stomach (antrum) and the upper small intestine (duodenum and jejunum). The catheter is connected to a data recording system that measures pressure changes, reflecting the contractions and relaxations of the gastrointestinal muscle.
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin | Semantic Scholar [semanticscholar.org]
- 6. pa2online.org [pa2online.org]
- 7. Effect of this compound acetate on gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of this compound acetate and azithromycin on gastrointestinal motility in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Midecamycin and Other 16-Membered Macrolides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance patterns between midecamycin and other 16-membered macrolide antibiotics, including josamycin, spiramycin, and tylosin. The information is supported by experimental data from various studies to aid in research and development efforts against macrolide-resistant pathogens.
Introduction to 16-Membered Macrolides and Resistance
Macrolide antibiotics are a crucial class of therapeutic agents, particularly for treating respiratory tract infections. They are characterized by a macrocyclic lactone ring, and are classified based on the number of atoms in this ring. The 16-membered macrolides, such as this compound, josamycin, spiramycin, and tylosin, represent a significant subgroup. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
The emergence of bacterial resistance to macrolides, particularly the more commonly prescribed 14- and 15-membered macrolides (e.g., erythromycin, azithromycin), has necessitated a deeper understanding of the cross-resistance profiles within the macrolide class. This is critical for evaluating the potential of older or less common macrolides, like this compound, as alternative therapeutic options.
Mechanisms of Macrolide Resistance
Two primary mechanisms govern macrolide resistance and significantly impact the cross-resistance observed between different macrolide subclasses:
-
Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes. These enzymes methylate the 23S rRNA at the antibiotic binding site, reducing the affinity of most macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype). Resistance conferred by erm genes is typically high-level and can be either constitutive or inducible.
-
Active Efflux: This mechanism involves the removal of the antibiotic from the bacterial cell via an efflux pump, most commonly encoded by the mef (macrolide efflux) gene. This typically results in low- to moderate-level resistance to 14- and 15-membered macrolides, while 16-membered macrolides are generally not substrates for these pumps and thus remain active.
Comparative In Vitro Activity and Cross-Resistance
The in vitro efficacy of this compound and other 16-membered macrolides against macrolide-resistant bacteria is largely dependent on the underlying resistance mechanism.
Activity against Streptococcus pneumoniae and Streptococcus pyogenes
Studies have demonstrated that 16-membered macrolides, including josamycin and spiramycin, retain significant activity against erythromycin-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes that harbor the mef gene and exhibit the M phenotype (efflux-mediated resistance).[1] In contrast, their activity is substantially reduced against strains with the MLSB phenotype due to erm-mediated ribosomal modification.[2][3]
One study on South African isolates of erythromycin-resistant S. pyogenes and S. pneumoniae found that josamycin was 8-64 times more active than erythromycin against resistant S. pneumoniae.[1] Similarly, erythromycin-resistant S. pyogenes in this study remained fully susceptible to both spiramycin and josamycin.[1]
Activity against Mycoplasma Species
This compound and its acetylated derivative have shown promising activity against macrolide-resistant Mycoplasma pneumoniae. A study on human clinical isolates of macrolide-resistant M. pneumoniae demonstrated the following order of activity based on MIC90 values: acetylthis compound (1 mg/L) < josamycin (4 mg/L) < this compound (8 mg/L) < azithromycin (16 mg/L) < erythromycin (>128 mg/L).[4] This suggests that this compound and its derivatives could be valuable options for treating infections caused by macrolide-resistant Mycoplasma.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of this compound and other 16-membered macrolides against susceptible and resistant bacterial isolates.
Table 1: Comparative MIC90 Values (mg/L) of Macrolides against Macrolide-Resistant Mycoplasma pneumoniae (n=110)
| Antibiotic | Class | MIC90 (mg/L) |
| Acetylthis compound | 16-membered macrolide | 1 |
| Josamycin | 16-membered macrolide | 4 |
| This compound | 16-membered macrolide | 8 |
| Azithromycin | 15-membered macrolide | 16 |
| Erythromycin | 14-membered macrolide | >128 |
Data sourced from a study on human clinical isolates of macrolide-resistant Mycoplasma pneumoniae.[4]
Table 2: Comparative Activity of Macrolides against Erythromycin-Resistant Streptococcus pneumoniae and Streptococcus pyogenes
| Organism | Resistance Mechanism | This compound (MIC range) | Josamycin (MIC range) | Spiramycin (MIC range) | Erythromycin (MIC range) |
| S. pneumoniae | M-phenotype (mef gene) | - | 0.12-1 | 0.5-2 | 4->128 |
| S. pneumoniae | MLSB-phenotype (erm gene) | - | 0.25->128 | 2->128 | 16->128 |
| S. pyogenes | M-phenotype (mef gene) | - | 0.06-0.25 | 0.25-1 | 4-16 |
Note: Data for this compound was not available in the cited comparative study. The table illustrates the general trend of retained activity of 16-membered macrolides against mef-positive strains.[1][2][3]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are commonly employed in the cited studies.
Broth Microdilution Method
This method is widely used for determining the MIC of an antimicrobial agent.[5][6][7][8][9]
-
Preparation of Antimicrobial Solutions: Stock solutions of the macrolide antibiotics are prepared at a high concentration and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
The agar dilution method is another standard technique for MIC determination, particularly for fastidious organisms like streptococci.[10][11][12][13][14]
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the macrolide antibiotic.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C, often with CO2 for streptococci) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria on the agar surface.
Visualizing Cross-Resistance Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in macrolide resistance and the differential effects on 14-, 15-, and 16-membered macrolides.
Caption: Mechanisms of macrolide cross-resistance.
Caption: Generalized workflow for MIC determination.
Conclusion
The available evidence suggests that this compound and other 16-membered macrolides can exhibit a different cross-resistance profile compared to 14- and 15-membered macrolides. Their retained activity against bacterial strains with efflux-mediated resistance (mef genes) makes them potentially valuable therapeutic alternatives. However, their efficacy is significantly compromised in the presence of target-site modification by erm methylases. Further head-to-head comparative studies including this compound, josamycin, spiramycin, and tylosin against a comprehensive panel of contemporary, genetically characterized macrolide-resistant clinical isolates are warranted to fully elucidate their potential roles in clinical practice.
References
- 1. Increased activity of 16-membered lactone ring macrolides against erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae: characterization of South African isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activities of 16-membered ring macrolides and telithromycin against different genotypes of erythromycin-susceptible and erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activities of acetylthis compound and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Agar-Dilution Is Comparable to Broth Dilution for MIC Determination in Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agar-dilution-is-comparable-to-broth-dilution-for-mic-determination-in-streptococcus-agalactiae - Ask this paper | Bohrium [bohrium.com]
- 12. Agar-Dilution Is Comparable to Broth Dilution for MIC Determination in Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
Midecamycin Target Validation in Novel Bacterial Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Midecamycin's performance against alternative antibiotics, focusing on its target validation in the context of emerging antimicrobial resistance. The information presented is intended to support research and development efforts in the discovery of novel antibacterial agents.
Executive Summary
This compound, a 16-membered macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1] As antimicrobial resistance continues to be a global health crisis, validating the efficacy of existing antibiotics like this compound against novel and resistant bacterial species is crucial. This guide offers a comparative analysis of this compound's in vitro activity against key pathogens, alongside that of other clinically relevant antibiotics. Detailed experimental protocols for essential target validation assays are also provided to facilitate further research.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and selected comparator antibiotics against Staphylococcus aureus (including Methicillin-Resistant S. aureus - MRSA) and Streptococcus pneumoniae. These pathogens are significant causes of community-acquired and hospital-acquired infections and frequently exhibit resistance to multiple antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC) Values (μg/mL)
Table 1: Comparative MIC Values against Staphylococcus aureus
| Antibiotic | Organism | MIC50 | MIC90 | Resistance Breakpoint (CLSI) |
| This compound | S. aureus | 0.8 | - | Not Defined |
| Erythromycin | S. aureus | 0.5 | ≥256 | ≥8 |
| Clindamycin | S. aureus | <0.12 | >1 | ≥4 |
| Linezolid | S. aureus (including MRSA) | 2 | 2 | ≤4 |
Table 2: Comparative MIC Values against Streptococcus pneumoniae
| Antibiotic | Organism | MIC50 | MIC90 | Resistance Breakpoint (CLSI) |
| This compound | S. pneumoniae | - | - | Not Defined |
| Erythromycin | S. pneumoniae | 0.12 | ≥256 | ≥1 |
| Clindamycin | S. pneumoniae | 0.12 | 0.25 | ≥1 |
| Linezolid | S. pneumoniae | 1 | 1 | ≤2 |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from various sources and may show variability. Direct comparative studies for this compound are limited.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of antibiotic targets.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C)
-
Plate reader or manual viewing box
Procedure:
-
Prepare serial two-fold dilutions of the antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity).
Ribosomal Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of an antibiotic to the bacterial ribosome.
Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)
-
Unlabeled competitor antibiotics (this compound and others)
-
Binding buffer (e.g., 20 mM HEPES, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Incubate purified 70S ribosomes at 37°C for 15 minutes and then dilute in binding buffer.
-
For competitive binding, pre-incubate a fixed concentration of ribosomes with a fixed concentration of the fluorescently labeled macrolide for 30 minutes at room temperature.
-
Add serial dilutions of the unlabeled competitor antibiotics to the wells.
-
Incubate the plate for 2 hours at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in each well using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescently labeled antibiotic by the competitor, allowing for the determination of the competitor's binding affinity (Ki).[2]
In Vitro Translation Inhibition Assay
This assay assesses the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)
-
Amino acid mixture (including a labeled amino acid if required)
-
ATP and GTP as energy sources
-
Antibiotic solutions
-
Luminometer or fluorometer
Procedure:
-
Assemble the in vitro transcription-translation reaction mixture according to the manufacturer's instructions, containing the cell extract, DNA template, amino acids, and energy sources.
-
Add serial dilutions of the test antibiotics to the reaction mixtures.
-
Include a no-antibiotic control and a control with a known translation inhibitor.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quantify the amount of synthesized reporter protein by measuring luminescence or fluorescence.
-
A dose-dependent decrease in the reporter signal indicates inhibition of protein synthesis.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in this compound's mechanism and target validation.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for this compound target validation.
Caption: Logical comparison of this compound with alternative antibiotics.
References
A Comparative Analysis of Midecamycin and Josamycin Efficacy Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two macrolide antibiotics, midecamycin and josamycin, against a range of clinically relevant anaerobic bacteria. The information presented is collated from multiple studies to support research and development in the field of antimicrobial agents.
Quantitative Efficacy Overview
The in vitro activity of this compound and josamycin against anaerobic bacteria is primarily determined by their minimum inhibitory concentrations (MICs). A lower MIC value indicates greater efficacy. The following tables summarize the MIC data for these two antibiotics against several genera of anaerobic bacteria.
Table 1: Comparative In Vitro Activity of this compound and Josamycin Against Various Anaerobic Bacteria (MIC in µg/mL)
| Anaerobic Bacteria | This compound (or this compound Acetate) | Josamycin |
| Bacteroides fragilis | Generally considered less active than josamycin | ≤2.0[1][2] - 3.12[3][4] |
| Bacteroides spp. | Inferior to josamycin by 2-fold[5] | ≤3.12[3][4] |
| Fusobacterium spp. | Inferior to josamycin by 2-fold[5] | Often resistant, with some strains having MICs of ≥32[1][2] |
| Clostridium perfringens | MICs of this compound acetate are similar to josamycin in some studies[6] | Data not consistently available in reviewed studies |
| Clostridium spp. | Data not consistently available in reviewed studies | Some strains have high MICs (≥32)[1][2] |
| Peptococcus spp. | Data not consistently available in reviewed studies | ≤2.0[1][2] |
| Peptostreptococcus spp. | Data not consistently available in reviewed studies | ≤2.0[1][2] |
| Veillonella spp. | Inferior to josamycin by 2-fold[5] | Data not consistently available in reviewed studies |
Note: Data for this compound against specific anaerobic species is less prevalent in the reviewed literature compared to josamycin. One study directly comparing this compound acetate to josamycin concluded a two-fold lower activity of this compound acetate against several anaerobes[5].
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents like this compound and josamycin is conducted following standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) in their M11 document.[4] These protocols are crucial for ensuring the reproducibility and comparability of data across different laboratories.
Agar Dilution Method (Wadsworth Method)
The agar dilution method is considered the reference standard for antimicrobial susceptibility testing of anaerobic bacteria.[4]
Protocol Outline:
-
Preparation of Media: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.
-
Antibiotic Stock Solutions: Stock solutions of this compound and josamycin are prepared at known concentrations.
-
Serial Dilutions: A series of twofold dilutions of each antibiotic are prepared.
-
Incorporation into Agar: Each antibiotic dilution is added to molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The anaerobic bacterial isolates to be tested are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates and the control plate.
-
Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
The broth microdilution method is an alternative to the agar dilution method and is particularly well-suited for testing a large number of isolates.
Protocol Outline:
-
Preparation of Microdilution Trays: 96-well microdilution trays are prepared with serial twofold dilutions of this compound and josamycin in a suitable anaerobic broth medium.
-
Inoculum Preparation: As with the agar dilution method, a standardized inoculum of the anaerobic bacteria is prepared.
-
Inoculation: Each well of the microdilution tray is inoculated with the standardized bacterial suspension.
-
Anaerobic Incubation: The trays are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity (bacterial growth) in the wells.
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. img.antpedia.com [img.antpedia.com]
- 4. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Peptostreptococcus spp. (and Finegoldia magna) | Johns Hopkins ABX Guide [hopkinsguides.com]
In vitro comparison of midecamycin and miocamycin activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Macrolide Antibiotics
This guide provides a detailed in vitro comparison of the antibacterial activities of midecamycin and its diacetyl derivative, miocamycin. Both are 16-membered macrolide antibiotics that inhibit bacterial protein synthesis. This document summarizes available quantitative data from multiple studies to facilitate a clear comparison of their performance against various bacterial pathogens. Detailed experimental protocols for determining antimicrobial susceptibility are also provided, alongside visualizations of the mechanism of action and experimental workflows.
Mechanism of Action
This compound and miocamycin, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for the growing polypeptide chain and interferes with peptidyl transferase activity. This ultimately prevents the elongation of the protein.[1][2]
Mechanism of action for this compound and miocamycin.
Quantitative Comparison of In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and miocamycin against various bacterial strains, as compiled from several in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity Against Gram-Positive Cocci
| Organism | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | <0.06 - >128 | - | - |
| Miocamycin | 0.25 - 4 | - | 2 | |
| Erythromycin-Resistant S. aureus | Miocamycin | ~0.8 | - | - |
| Streptococcus pneumoniae | This compound | ≤0.015 - 0.25 | - | - |
| Miocamycin | 0.016 - 4 | - | 0.06-0.25 | |
| Streptococcus pyogenes | This compound | ≤0.015 - 0.06 | - | - |
| Miocamycin | - | - | - | |
| Enterococci | Miocamycin | 0.5 - >128 | - | 1-2 |
Data compiled from multiple sources.[3][4][5] Note that direct comparative studies are limited, and variations in testing methodologies may exist between studies.
Table 2: In Vitro Activity Against Other Clinically Relevant Bacteria
| Organism | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | This compound | 0.2 - 6.2 | - | - |
| Miocamycin | 2 - 64 | - | 32 | |
| Mycoplasma hominis | Miocamycin | - | - | - |
| Ureaplasma urealyticum | Miocamycin | - | - | - |
| Legionella pneumophila | Miocamycin | - | - | - |
Data compiled from multiple sources.[3][4][5] Miocamycin has shown greater in vitro potency than erythromycin against L. pneumophila, M. hominis, and U. urealyticum.[5] this compound is generally less active than erythromycin.[4]
Experimental Protocols
The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and miocamycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to yield concentrations typically ranging from 0.06 to 128 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Broth microdilution workflow for MIC determination.
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium before it solidifies.
-
Preparation of Antibiotic-Containing Plates: Serial dilutions of the antibiotics are added to molten Mueller-Hinton agar (or other suitable agar) and poured into petri dishes.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized amount of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate with no antibiotic.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Summary of In Vitro Activity
-
General Spectrum: Both this compound and miocamycin are active against Gram-positive cocci. Miocamycin is a diacetyl derivative of this compound.[1]
-
Activity against Erythromycin-Resistant Strains: A notable feature of miocamycin is its activity against some erythromycin-resistant strains of Staphylococcus aureus and streptococci.[1][5]
-
Comparative Potency: Direct comparative data is scarce. However, one study suggests that miocamycin has slightly inferior activity to josamycin but is comparable to spiramycin.[3] this compound has been reported to be less active than erythromycin.[4]
-
Activity against H. influenzae: Both antibiotics show limited activity against Haemophilus influenzae, with miocamycin appearing to be less active than erythromycin against this pathogen.[3][4]
Conclusion
Both this compound and miocamycin are effective in vitro against a range of Gram-positive bacteria. A key advantage of miocamycin appears to be its retained activity against certain erythromycin-resistant phenotypes. However, for infections caused by Haemophilus influenzae, other classes of antibiotics may be more appropriate. The choice between these two macrolides for further investigation or development should be guided by the specific target pathogens and the prevalence of erythromycin resistance. The provided data and protocols offer a foundational guide for researchers in the field of antimicrobial drug development.
References
- 1. In-vitro evaluation of miokamycin: bactericidal activity against streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miocamycin. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-ELSD for Midecamycin Quality Control
For Researchers, Scientists, and Drug Development Professionals
The quality control of midecamycin, a 16-membered macrolide antibiotic, is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of detector significantly impacts the analytical performance. This guide provides a comprehensive comparison of HPLC with Evaporative Light Scattering Detection (ELSD) against other common detection methods, namely Ultraviolet/Diode Array Detection (UV/DAD) and Mass Spectrometry (MS), for the quality control of this compound.
Performance Comparison of HPLC Detectors for Macrolide Analysis
The selection of an HPLC detector for this compound analysis depends on the specific requirements of the assay, such as the need for universal detection, sensitivity, or structural elucidation. The following tables summarize the quantitative performance of HPLC-ELSD in comparison to HPLC-UV/DAD and HPLC-MS/MS for this compound and other structurally related macrolide antibiotics.
Table 1: Comparison of Linearity and Sensitivity
| Analyte | Detector | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound A₁ | DAD | 400 - 4000 | > 0.999 | 0.44 | 1.32 | [1] |
| This compound A₃ | DAD | 0.8 - 80 | > 0.999 | 0.25 | 0.76 | [1] |
| Clarithromycin | ELSD | 5 - 100 | Not specified | 4.5 | Not specified | [2] |
| Tobramycin | ELSD | 1 - 38 | > 0.9998 | 0.3 | Not specified | [3] |
| Various Macrolides | MS/MS | 1 - 100 | Not specified | 0.2 - 0.5 | Not specified | [4] |
Table 2: Comparison of Precision and Accuracy
| Analyte | Detector | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| This compound A₁ & A₃ | DAD | < 2% | 98.7% - 101.5% | [1] |
| Clarithromycin | ELSD | Not specified | Not specified | [2] |
| Tobramycin | ELSD | 1.0% (intra-day), 1.1% (inter-day) | 99% - 103% | [3] |
| Various Macrolides | MS/MS | < 15% | 61.2% - 104.0% | [5] |
In-Depth Look at Detection Methods
HPLC-ELSD: The Universal Detector
The Evaporative Light Scattering Detector (ELSD) offers a significant advantage in its ability to detect any analyte that is less volatile than the mobile phase. This makes it particularly suitable for analyzing compounds that lack a UV chromophore, such as certain impurities or degradation products of this compound.
Advantages:
-
Universal Detection: Responds to any non-volatile analyte, making it ideal for impurity profiling.
-
Gradient Compatibility: Provides a stable baseline during gradient elution, which is often necessary for separating complex mixtures.
-
Good Reproducibility: Modern ELSDs offer reliable and reproducible results.
Limitations:
-
Lower Sensitivity: Generally less sensitive than UV or MS detectors.
-
Non-Linear Response: The detector response can be non-linear and may require logarithmic transformation for calibration curves.
-
Mobile Phase Restrictions: Requires volatile mobile phases and buffers to ensure efficient evaporation.
HPLC-UV/DAD: The Workhorse of QC Labs
UV/DAD is the most common detection method in quality control laboratories due to its robustness, ease of use, and cost-effectiveness. This compound and its related substances possess chromophores that allow for their detection by UV absorption.
Advantages:
-
Good Sensitivity and Linearity: Offers excellent sensitivity and a wide linear range for chromophoric compounds.
-
Robust and Reliable: A well-established and dependable technique.
-
Provides Spectral Information (DAD): Diode Array Detectors can provide UV spectra of the analytes, aiding in peak identification and purity assessment.
Limitations:
-
Requires a Chromophore: Cannot detect analytes that do not absorb UV light.
-
Potential for Interference: Excipients or other matrix components that absorb at the same wavelength can interfere with the analysis.
HPLC-MS: The Power of Specificity and Sensitivity
Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of analytes, offering high specificity and sensitivity. It is an invaluable tool for impurity identification and structural elucidation.
Advantages:
-
High Sensitivity and Specificity: Can detect and quantify analytes at very low concentrations with high selectivity.
-
Structural Information: Provides molecular weight and fragmentation data, which is crucial for identifying unknown impurities.
-
Unambiguous Analysis: LC-MS/MS is considered the gold standard for unambiguous compound identification and quantification.
Limitations:
-
Higher Cost and Complexity: The instrumentation is more expensive and requires more specialized expertise to operate and maintain.
-
Matrix Effects: The ionization process can be suppressed or enhanced by matrix components, potentially affecting accuracy.
Experimental Protocols
HPLC-ELSD Method for Macrolide Analysis (General Protocol)
This protocol is a generalized procedure based on methods developed for macrolide antibiotics like clarithromycin and tobramycin.
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration within the linear range of the detector. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A volatile mobile phase is essential. A gradient elution with acetonitrile and water, often with a volatile modifier like trifluoroacetic acid (TFA), is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
-
ELSD Settings:
-
Nebulizer Temperature: Optimized for the specific mobile phase, typically in the range of 30-50°C.
-
Evaporator (Drift Tube) Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte, often between 40-60°C.
-
Gas Flow Rate (Nitrogen): Adjusted to optimize droplet formation and evaporation, for instance, 1.5 L/min.
-
HPLC-DAD Method for this compound Analysis
This protocol is based on a validated method for the quality control of this compound.[1]
-
Sample Preparation: Prepare this compound solutions at a concentration of 2.0 mg/mL in a diluent composed of the mobile phases A and B (60:40 ratio).
-
Chromatographic Conditions:
-
Column: Agilent Extend-C18 (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: A solution of 2.72 g/L potassium dihydrogen phosphate and 0.2 g/L sodium hydroxide in water.
-
Gradient Elution: A specific gradient program is used to separate the components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelengths: 232 nm and 280 nm.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the quality control of this compound using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study of coulometric and amperometric detection for the determination of macrolides in human urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head clinical trial data analysis of midecamycin versus other macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of midecamycin versus other macrolide antibiotics, focusing on available head-to-head clinical and preclinical data. Macrolides are a class of antibiotics frequently utilized for treating a variety of bacterial infections, particularly those of the respiratory tract. While newer macrolides like azithromycin and clarithromycin have become mainstays in clinical practice, understanding the comparative profile of older agents such as this compound is crucial for informed research and development.
This analysis synthesizes available data on efficacy and safety, presents detailed experimental methodologies for key studies, and visualizes the relationships between these compounds.
Comparative Efficacy Data
Direct head-to-head clinical trial data comparing the efficacy of this compound with newer macrolides like azithromycin and clarithromycin in large patient populations for common infections is limited in recently published literature. The available data is primarily from preclinical studies, in-vitro analyses, and older clinical trials, some of which evaluate derivatives of this compound.
Table 1: Preclinical Efficacy in Infectious Disease and Dysbiosis Models
| Macrolide | Final Effectiveness in Infectious Diseases (%) | Efficacy in Dysbiosis (%) |
| This compound | 55 | 90 |
| Azithromycin | 80 | 100 |
| Erythromycin | 60 | 100 |
Data derived from a study in laboratory animals.[1]
Table 2: Clinical Efficacy of Miocamycin (a this compound derivative) vs. Dirithromycin in Acute Bronchitis/Acute Exacerbations of Chronic Bronchitis
| Outcome | Miocamycin | Dirithromycin |
| Number of Assessable Patients | 83 | 78 |
| Efficacy | Comparable | Comparable |
| Safety | Comparable | Comparable |
Results from a single-blind, randomized, parallel-group study.[2]
Table 3: In Vitro Activity (MIC90) Against Mycoplasma Species
| Macrolide | Mycoplasma pneumoniae (mg/L) | Ureaplasma species (mg/L) | Mycoplasma hominis (mg/L) |
| Acetylthis compound | 1 | 0.25 | 0.25 |
| This compound | 8 | 0.5 | 2 |
| Azithromycin | 16 | 1 | >128 |
| Erythromycin | >128 | 1 | >128 |
| Josamycin | 4 | 0.5 | 0.5 |
MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values determined by broth microdilution method.[3]
Comparative Safety and Tolerability Data
While comprehensive head-to-head safety data from large clinical trials is scarce, some studies have compared specific tolerability aspects, particularly gastrointestinal motility.
Table 4: Effects on Gastrointestinal Motility in Healthy Volunteers
| Macrolide | Effect on Gastric Antral and Jejunal Motility |
| This compound Acetate | Not significantly different from placebo[4][5] |
| Azithromycin | Statistically significant increase in postprandial antral motility index compared to placebo[4] |
| Clarithromycin | Statistically significant increase in the postprandial number of antral contractions and motility index compared to placebo[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
Preclinical Efficacy in Laboratory Animals: Observations were conducted on four similar groups of laboratory animals. Three groups received prophylactic treatment with erythromycin, azithromycin, and this compound, respectively. The fourth group served as a control and received no treatment. The effectiveness of these macrolides was evaluated in infectious diseases and dysbiosis models. The final effectiveness was determined based on the outcomes in the animal subjects.[1]
Gastrointestinal Motility Study in Healthy Volunteers: This was a single-blind, placebo-controlled study involving healthy volunteers. The gastrointestinal motor effects of this compound acetate were compared with those of azithromycin and clarithromycin. Intraluminal pressure measurements were taken in the gastric antrum and upper small intestine using a low-compliance perfused catheter system. The study assessed both interdigestive and postprandial gastrointestinal motility. This compound acetate was administered at a dose of 600 mg twice daily, azithromycin at a single 500 mg dose or two daily doses of 250 mg, and clarithromycin at a dose of 250 mg twice daily.[4][5]
Clinical Trial in Bronchitis (Miocamycin vs. Dirithromycin): A multicenter, single-blind, randomized, parallel-group study was conducted to compare the efficacy and safety of dirithromycin and miocamycin in patients with acute bronchitis or acute exacerbations of chronic bronchitis. Dirithromycin was administered orally at 500 mg once daily, while miocamycin was given orally at 600 mg twice daily. The duration of therapy for both drugs was five to seven days. Efficacy and safety were assessed in 161 evaluable patients.[2]
In Vitro Susceptibility Testing: A total of 187 clinical isolates, including Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma species, were included in this study. The Minimum Inhibitory Concentrations (MICs) of twelve antimicrobial agents, including acetylthis compound, this compound, azithromycin, and erythromycin, were determined using the broth microdilution method. The MIC90 was defined as the concentration at which 90% of the isolates' growth was inhibited.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which prevents the translocation of peptidyl-tRNA.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Clinical efficacy of dirithromycin versus miocamycin in the treatment of acute bronchitis or acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of acetylthis compound and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound acetate and azithromycin on gastrointestinal motility in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of this compound acetate and clarithromycin on gastrointestinal motility in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Midecamycin
Ensuring the safe and environmentally responsible disposal of laboratory materials is a critical component of scientific research. For drug development professionals, adherence to proper disposal protocols for antibiotics like Midecamycin is paramount to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established safety and regulatory standards.
This compound Disposal Profile
Based on available safety data, this compound is not classified as a hazardous substance.[1] This classification is a key determinant for its disposal route. The following table summarizes the characteristics of this compound relevant to its disposal.
| Characteristic | Finding | Implication for Disposal |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] | Does not require disposal as hazardous waste. |
| Transport Regulation | Not regulated for transport (ADR/IATA).[2] | No special transport precautions are required for disposal. |
| Environmental Precautions | Should not be released into the environment.[2] | Direct disposal into drains or waterways is to be avoided. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting, prioritizing safety and environmental protection.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
2. Segregation and Containment:
-
Do not mix this compound waste with hazardous chemical waste.
-
For solid waste (e.g., powder, contaminated vials), sweep up and shovel into a suitable, sealable container for disposal. Avoid dust formation.[2]
-
For liquid waste (e.g., solutions), absorb the liquid with an inert material and place it in a sealed container.
3. Preferred Disposal Method: Pharmaceutical Take-Back Programs: The most environmentally sound method for disposing of any unused or expired medication, including non-hazardous antibiotics, is through a pharmaceutical take-back program.[3][4][5]
-
These programs ensure that pharmaceuticals are disposed of in a controlled manner, typically through incineration.[6][7]
-
Check with your institution’s Environmental Health and Safety (EHS) department for established take-back programs or registered reverse distributors.[8]
4. Alternative Disposal Method (in the absence of a take-back program): If a take-back program is not available, follow these steps for disposal in regular solid waste, a method permissible for non-hazardous pharmaceuticals:[3][4][5]
-
Deactivation: Mix the this compound waste (without crushing tablets or capsules) with an unpalatable substance to discourage accidental ingestion. Examples include:
-
Containment: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, lidded container, to prevent leakage.[3][4][5]
-
Disposal: Dispose of the sealed container in the regular solid waste stream.
-
De-identification: Before disposing of original packaging, remove or obscure all personal or sensitive information from labels to protect privacy.[3][4]
Important Considerations:
-
Do Not Flush: Never dispose of this compound down the drain or toilet unless specifically instructed to do so by the manufacturer or regulatory agencies.[4][9] Flushing can lead to the contamination of water systems.[4]
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding pharmaceutical waste disposal.[6][10] The Environmental Protection Agency (EPA) provides overarching guidelines for pharmaceutical waste management in the United States.[6][10][11]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. discofinechem.com [discofinechem.com]
- 2. fishersci.be [fishersci.be]
- 3. fda.gov [fda.gov]
- 4. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. dea.gov [dea.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Midecamycin
Essential Safety and Handling Guide for Midecamycin
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment.
This compound Safety Profile: Quick View
The following table summarizes the key safety information for handling this compound in a laboratory setting.
| Hazard Category | Description |
| Primary Routes of Entry | Inhalation, Ingestion, Skin/Eye Contact. |
| Health Hazards | May cause irritation to the eyes, skin, and respiratory system.[1] Ingestion may lead to irritation of mucous membranes.[1] Repeated exposure should be avoided.[1] |
| Physical Hazards | Combustible solid. Avoid dust formation to minimize explosion risk.[2] |
| Storage Temperature | -10°C to -25°C. |
| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound. Requirements may vary based on the specific procedure and the quantity being handled.
Table of Required PPE
| Protection Type | Standard Handling (Weighing, preparing solutions) | Spill Cleanup & Emergency |
|---|---|---|
| Eye/Face | Wear safety glasses with side shields (or goggles) compliant with EN 166.[2] | Tight-sealing safety goggles and a face shield.[1] |
| Hand | Chemical-resistant protective gloves (e.g., nitrile rubber).[1][2] Inspect gloves before use and follow manufacturer's guidance on permeability and breakthrough time.[2] | Heavy-duty chemical-resistant gloves. |
| Body | Long-sleeved lab coat.[2] | Chemical-resistant apron or suit over a lab coat.[1] |
| Respiratory | Generally not required if work is performed in a well-ventilated area or a chemical fume hood.[2] Avoid breathing dust.[3] | For significant dust generation or large spills, a NIOSH/MSHA-approved respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow this procedure to ensure the safe handling of this compound from receipt to use.
Step 1: Preparation and Area Setup
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a space with local exhaust ventilation.[1]
-
Ensure the work surface is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the compound from storage.
-
Have a spill kit and emergency contact information readily accessible.
Step 2: Donning PPE
-
Put on all required PPE as specified in the table above before handling the container.
Step 3: Weighing and Solution Preparation
-
Retrieve this compound from its designated storage location (-10°C to -25°C).
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Perform all manipulations that may generate dust, such as weighing, inside a chemical fume hood.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Step 4: Post-Handling Procedures
-
Clean all equipment and the work area thoroughly after use.
-
Remove PPE carefully, avoiding contamination of skin or clothing. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after work is complete.[2]
-
Return the this compound container to its proper storage location.
Emergency Procedures
In the event of an exposure or spill, follow these immediate procedural steps.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air immediately.[1][3] If symptoms like respiratory irritation persist, seek medical attention.[1] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1] Remove all contaminated clothing.[1] If skin irritation continues, consult a physician.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to remove contact lenses if present.[1] Keep the eye wide open while rinsing.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water and then drink plenty of water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Accidental Release (Spill) Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[1]
-
Clean-Up:
-
Decontaminate: After the bulk material is removed, clean the contaminated surface thoroughly. Traces can be flushed with water.[1]
-
Prevent Environmental Release: Do not allow the spilled product or cleaning run-off to enter drains, sewers, or waterways.[1]
Disposal Plan
This compound and materials contaminated with it must be treated as hazardous chemical waste.[4] Adherence to institutional and local regulations is mandatory.
Procedure for Disposal:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Stock Solutions: Unused or expired stock solutions of this compound are considered hazardous chemical waste.[4] They must be collected in an approved, sealed, and labeled container.
-
Avoid Drains: Do not dispose of this compound powder or solutions down the drain.[1][4] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[4]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on the collection, storage, and disposal of antibiotic waste.[4] The preferred method of destruction for pharmaceutical waste is high-temperature incineration.[5]
This compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
